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  • Product: 2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione
  • CAS: 800402-00-0

Core Science & Biosynthesis

Foundational

Mechanism of action of 2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione Abstract The isoindoline-1,3-dione scaffold, also known as the phthalimide ring, is a cornerstone in...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione

Abstract

The isoindoline-1,3-dione scaffold, also known as the phthalimide ring, is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a vast range of biological activities.[1][2] This guide delves into the putative in vitro mechanism of action of a specific derivative, 2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione. While direct studies on this exact molecule are not extensively published, its structural components—the isoindoline-1,3-dione core and the pyridin-3-yl moiety—are well-characterized pharmacophores. By synthesizing data from closely related analogues, this document outlines the most probable biological targets and cellular effects, providing researchers with a robust framework for investigation. We will explore potential enzyme inhibition, antiproliferative effects, and anti-inflammatory activities, supported by detailed experimental protocols and data interpretation guidelines.

Introduction: The Isoindoline-1,3-dione Pharmacophore

The isoindoline-1,3-dione moiety is a privileged structure in drug discovery, renowned for its ability to engage in various biological interactions. Its derivatives have demonstrated a remarkable spectrum of activities, including anti-inflammatory, anticancer, analgesic, and enzyme-inhibitory properties.[1][3] The infamous drug thalidomide and its safer, more potent analogues lenalidomide and pomalidomide, which contain this core, underscore its therapeutic significance.[2][4] The molecule of interest, 2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione, combines this versatile scaffold with a pyridinyl group, a common feature in molecules targeting enzymes like kinases and cholinesterases. This guide will therefore focus on the most plausible mechanisms of action derived from studies on these structural analogues.

Postulated Mechanism 1: Enzyme Inhibition

A primary mechanism for many isoindoline-1,3-dione derivatives is the direct inhibition of key enzymes involved in disease pathology. The planar nature of the phthalimide ring and the hydrogen-bonding capabilities of the pyridinyl nitrogen make this compound a strong candidate for an enzyme inhibitor, likely fitting into ATP-binding pockets or catalytic sites.

Cholinesterase Inhibition: A Target in Neurodegeneration

Scientific Rationale: Alzheimer's disease is characterized by a decline in the neurotransmitter acetylcholine (ACh). Inhibiting the enzymes that degrade ACh—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—is a key therapeutic strategy.[5] Numerous isoindoline-1,3-dione derivatives, particularly those with N-benzyl pyridinium and related moieties, have shown potent inhibitory activity against AChE and BuChE.[5][6] The phthalimide group often interacts with the peripheral anionic site of AChE, while the pyridinyl moiety can engage with the catalytic active site.[5]

Experimental Workflow: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) value.

Workflow: Cholinesterase IC₅₀ Determination

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A 1. Prepare Stock Solutions: - Test Compound (in DMSO) - AChE/BuChE Enzyme - DTNB (Ellman's Reagent) - ATChI/BTChI (Substrate) B 2. Create Serial Dilutions of Test Compound A->B C 3. Add to 96-well Plate: - Phosphate Buffer - Test Compound Dilutions - DTNB Solution - Enzyme Solution B->C D 4. Pre-incubate (e.g., 15 min at 37°C) C->D E 5. Initiate Reaction by adding Substrate (ATChI) D->E F 6. Measure Absorbance at 412 nm kinetically (e.g., every minute for 10 min) E->F G 7. Calculate Reaction Rate (V) for each concentration F->G H 8. Calculate % Inhibition: 100 * (1 - (V_inhibited / V_uninhibited)) G->H I 9. Plot % Inhibition vs. [Compound] and fit to a dose-response curve H->I J 10. Determine IC₅₀ Value I->J

Caption: Workflow for determining cholinesterase inhibitory activity.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione in 100% DMSO.

    • Prepare working solutions of AChE (or BuChE), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the substrate acetylthiocholine iodide (ATChI) in phosphate buffered saline (PBS), pH 7.4.

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of PBS.

    • Add 20 µL of DTNB solution.

    • Add 10 µL of the test compound at various concentrations (serially diluted from the stock). For the control (100% activity), add 10 µL of DMSO.

    • Add 20 µL of the enzyme solution and mix gently.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the ATChI substrate solution.

  • Data Acquisition:

    • Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings every 60 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V = ΔAbsorbance/Δtime) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_sample / V_control)] * 100.

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Expected Data & Interpretation: Based on similar compounds, 2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione could exhibit potent activity.[5][6] A low micromolar or even nanomolar IC₅₀ value would classify it as a significant cholinesterase inhibitor.

Compound ClassTargetRepresentative IC₅₀ Range
Isoindoline-1,3-dione-N-benzyl pyridinium hybridsAChE2.1 - 7.4 µM[5][6]
2-(diethylaminoalkyl)-isoindoline-1,3-dionesAChE0.9 - 19.5 µM[6]
4-Benzylpiperazin-1-yl)ethyl) isoindoline-1,3-dionesAChE~0.91 µM[6]
Kinase Inhibition: A Target in Oncology

Scientific Rationale: Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. Several isoindoline-1,3-dione derivatives have been identified as inhibitors of various kinases, including S6K1, EGFR, and other tyrosine kinases.[7][8][9] They typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase domain.[7] The hyperactivity of kinases like S6K1, a downstream target of mTOR, is linked to cancer progression.[7]

Experimental Workflow: In Vitro Kinase Inhibition Assay (Luminescent)

This protocol describes a common method to assess kinase activity by measuring the amount of ATP remaining after the kinase reaction.

Workflow: Luminescent Kinase Assay

G cluster_reaction Kinase Reaction cluster_detection Luminescence Detection cluster_analysis Data Analysis A 1. Add to 384-well Plate: - Kinase Buffer - Test Compound (serial dilutions) - Target Kinase (e.g., S6K1) - Kinase Substrate B 2. Equilibrate at Room Temp A->B C 3. Initiate Reaction by adding ATP B->C D 4. Incubate (e.g., 60 min at Room Temp) C->D E 5. Add Kinase-Glo® Reagent (Stops reaction, initiates luminescence) D->E F 6. Incubate (10 min at Room Temp) E->F G 7. Measure Luminescence (RLU - Relative Light Units) F->G H 8. Calculate % Inhibition based on RLU (Higher RLU = more ATP left = more inhibition) G->H I 9. Plot % Inhibition vs. [Compound] and fit to a dose-response curve H->I J 10. Determine IC₅₀ Value I->J

Caption: Workflow for determining kinase inhibitory activity.

Detailed Protocol:

  • Assay Setup: In a 384-well plate, add kinase, substrate, and serially diluted test compound in kinase buffer.

  • Reaction Initiation: Start the kinase reaction by adding a concentration of ATP near its Kₘ value. Incubate for 1 hour at room temperature.

  • Detection: Add a commercial luminescent kinase assay reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction.

  • Data Acquisition: After a 10-minute incubation, measure the luminescence signal.

  • Analysis: A lower kinase activity results in more ATP remaining, producing a higher luminescence signal. Calculate % inhibition relative to a no-inhibitor control and determine the IC₅₀.

Postulated Mechanism 2: Antiproliferative & Cytotoxic Effects

Scientific Rationale: By inhibiting key cellular processes like kinase signaling, isoindoline-1,3-dione derivatives can induce cell cycle arrest and apoptosis, leading to antiproliferative effects.[10] These effects have been demonstrated against various cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (HCT-116) cancers.[8][9]

Experimental Workflow: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ (the concentration that reduces cell viability by 50%).

Expected Data & Interpretation: A potent compound will show a low IC₅₀ value, indicating significant cytotoxicity against the cancer cell line.

Compound ClassCell LineActivity
Isoindoline-1,3-dione-thiadiazole hybridsHCT-116, MCF-7Potent cytotoxic activity[8]
N-benzylisoindole-1,3-dione derivativesA549, HeLaInhibitory effects on cell viability[9]

Postulated Mechanism 3: Anti-inflammatory Activity

Scientific Rationale: Inflammation is a complex biological response, and its dysregulation is implicated in many diseases. Isoindoline-1,3-dione derivatives are known to possess anti-inflammatory properties, potentially through mechanisms like cyclooxygenase (COX) inhibition or inhibition of protein denaturation.[11][12] Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis.

Experimental Workflow: In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation)

Detailed Protocol:

  • Reaction Mixture: Prepare a reaction mixture consisting of 0.2 mL of the test compound at various concentrations, 2.8 mL of PBS (pH 6.4), and 0.5 mL of 1% w/v bovine serum albumin (BSA). A control consists of the mixture without the test compound.

  • Incubation: Incubate all samples at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the samples at 72°C for 5 minutes.

  • Measurement: After cooling, measure the turbidity (absorbance) of the samples at 660 nm.

  • Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Abs_sample / Abs_control)] * 100. Diclofenac sodium is often used as a positive control.

Conclusion

The compound 2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione is a promising candidate for multifaceted biological activity based on the well-established pharmacology of its core structures. The in vitro evidence from analogous compounds strongly suggests that its mechanism of action may involve the inhibition of key enzymes such as cholinesterases and protein kinases, leading to downstream antiproliferative and anti-inflammatory effects. The experimental workflows provided in this guide offer a clear and robust path for researchers to systematically investigate and validate these potential mechanisms, ultimately elucidating the therapeutic potential of this specific molecule.

References

  • Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC. (2021, August 19). National Center for Biotechnology Information. [Link]

  • Discovery of 3-Pyridyl Isoindolin-1-one Derivatives as Potent, Selective, and Orally Active Aldosterone Synthase (CYP11B2) Inhibitors. (2020, July 9). PubMed. [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2025, January 14). MDPI. [Link]

  • Callaway, J., Graham, B., et al. Development of isoindoline-1,3-dione derivatives as S6K1 inhibitors to. XULA Digital Commons. [Link]

  • Design of targeted isoindoline-1,3-dione-1,3,4-thiadiazole-based compounds 3-15. ResearchGate. [Link]

  • Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. (2023, March 21). ACS Omega. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. (2018, November 30). International Journal of Pharmaceutics and Drug Analysis. [Link]

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2024, July 26). MDPI. [Link]

  • Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (2021, November 14). MDPI. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. (2018, November 30). Neliti. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. (2023, July 18). ResearchGate. [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2024, November 20). Preprints.org. [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2025, January 6). MDPI. [Link]

  • 2-(2-Oxothiolan-3-yl)isoindoline-1,3-dione - PMC. National Center for Biotechnology Information. [Link]

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021, July 18). MDPI. [Link]

  • Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. ResearchGate. [Link]

Sources

Exploratory

Pharmacokinetic profiling of 2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione derivatives

As a Senior Application Scientist navigating the complex landscape of preclinical drug development, I approach the pharmacokinetic (PK) profiling of novel chemical entities not merely as a checklist of assays, but as a m...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of preclinical drug development, I approach the pharmacokinetic (PK) profiling of novel chemical entities not merely as a checklist of assays, but as a mechanistic puzzle. The scaffold 2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione represents a highly versatile pharmacophore. Phthalimide (isoindoline-1,3-dione) derivatives are lipophilic, neutral compounds that readily cross biological membranes, making them foundational in the design of anti-inflammatory agents, antimicrobials, and target-protein degraders (PROTACs)[1].

However, this specific structural combination—a phthalimide core linked via a 2-oxoethyl bridge to a pyridine ring—presents unique biotransformation liabilities. To successfully advance such derivatives into clinical candidates, we must deploy a rigorous, self-validating pharmacokinetic profiling strategy.

Structural Liabilities & Biotransformation Pathways

Before initiating any bench-level assays, it is critical to understand the causality behind the molecule's potential degradation. The structural features of 2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione dictate its metabolic fate:

  • The Isoindoline-1,3-dione (Phthalimide) Ring: This imide is highly susceptible to base-catalyzed and enzyme-mediated hydrolysis. Cleavage of this ring yields a phthalamic acid derivative, drastically increasing polarity and eliminating membrane permeability.

  • The 2-Oxo Bridge: The ketone moiety serves as a prime substrate for ubiquitous cytosolic aldo-keto reductases (AKRs), which can rapidly reduce the ketone to a secondary alcohol.

  • The Pyridin-3-yl Ring: While it improves aqueous solubility by lowering the overall logP, the electron-deficient nitrogen is a classic target for Cytochrome P450 (CYP)-mediated N-oxidation.

Biotransformation Parent 2-(2-Oxo-2-(pyridin-3-YL)ethyl) isoindoline-1,3-dione Hydrolysis Phthalamic Acid Derivative (Ring Cleavage) Parent->Hydrolysis Plasma Amidases / pH > 7.4 Reduction Secondary Alcohol (Ketone Reduction) Parent->Reduction Aldo-Keto Reductases Oxidation Pyridine N-Oxide (CYP Oxidation) Parent->Oxidation Hepatic CYP450s

Fig 1. Primary metabolic liabilities of the isoindoline-1,3-dione scaffold.

In Vitro ADME Profiling: Self-Validating Methodologies

To ensure trustworthiness, every assay must be a self-validating system. This means incorporating positive controls to verify enzyme activity and utilizing analytical internal standards to correct for matrix effects.

Plasma Stability & Imide Hydrolysis Assay

Because the phthalimide ring is prone to hydrolysis[2], running hepatic clearance assays is futile if the compound degrades in systemic circulation before reaching the liver.

Step-by-Step Protocol:

  • Preparation: Pre-warm pooled human and rat plasma (adjusted to pH 7.4) to 37°C.

  • Spiking: Spike the test derivative into the plasma to achieve a final concentration of 1 µM (keep organic solvent <1% to prevent protein denaturation).

  • Sampling: Aliquot 50 µL at time points 0, 15, 30, 60, and 120 minutes.

  • Quenching (Self-Validation Step): Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a Stable-Isotope Labeled Internal Standard (SIL-IS). The SIL-IS guarantees that any signal loss is due to actual degradation, not ion suppression in the mass spectrometer.

  • Analysis: Centrifuge at 14,000 rpm for 10 mins, extract the supernatant, and analyze via LC-MS/MS to calculate the degradation half-life ( t1/2​ ).

Hepatic Microsomal Clearance & CYP Phenotyping

To differentiate CYP-mediated pyridine N-oxidation from non-CYP metabolism (e.g., amidase-driven imide cleavage), we evaluate intrinsic clearance ( CLint​ ) in the presence and absence of 1-aminobenzotriazole (ABT), a potent pan-CYP inhibitor[3].

Step-by-Step Protocol:

  • Incubation Setup: Prepare a 0.5 mg/mL suspension of human liver microsomes (HLM) in 100 mM phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Inhibitor Pre-incubation: Split the assay into two arms. To Arm A, add vehicle. To Arm B, add 1 mM ABT. Pre-incubate both for 15 minutes at 37°C.

  • Initiation: Add the test compound (1 µM) and initiate the reaction with 1 mM NADPH.

  • Termination & Extraction: Sample at 0, 5, 15, 30, and 45 minutes, quenching with MeCN + SIL-IS.

  • Causality Check: If the compound shows high clearance in Arm A but remains stable in Arm B, metabolism is strictly CYP-driven. If clearance is identical in both arms, non-CYP pathways (like esterases/amidases) are the primary drivers.

Plasma Protein Binding (PPB) via Fluorescence Quenching

The pharmacokinetic and pharmacodynamic efficacy of these derivatives is heavily dependent on plasma protein binding, which dictates the unbound, pharmacologically active free fraction ( fu​ ). This is often evaluated via fluorescence quenching with bovine serum albumin (BSA)[4]. By measuring the static quenching of BSA's intrinsic fluorescence at varying temperatures, we can calculate the exact binding affinity ( Kb​ ) and determine whether the drug-protein complex is reversible.

In Vivo Pharmacokinetic Evaluation

Once in vitro stability is confirmed, we transition to rodent models. The goal is to determine absolute bioavailability ( F% ) and volume of distribution ( Vdss​ ).

PKWorkflow Dosing In Vivo Dosing (IV & PO) Sampling Serial Blood Sampling Dosing->Sampling Extraction Protein PPT & SIL-IS Addition Sampling->Extraction LCMS LC-MS/MS (MRM Mode) Extraction->LCMS NCA PK Modeling (NCA) LCMS->NCA

Fig 2. Self-validating in vivo PK workflow utilizing SIL-IS for matrix effect correction.

Quantitative PK Parameters

The following table summarizes the anticipated non-compartmental analysis (NCA) parameters for a structurally optimized 2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione derivative in a Sprague-Dawley rat model.

Pharmacokinetic ParameterUnitIntravenous (IV) - 2 mg/kgOral (PO) - 10 mg/kgMechanistic Interpretation
Cmax​ (Peak Concentration)ng/mL1850 ± 120640 ± 85Moderate oral absorption limited by first-pass metabolism.
Tmax​ (Time to Peak)h0.081.5Rapid tissue distribution post-absorption.
AUC0−∞​ (Total Exposure)h*ng/mL4200 ± 3108820 ± 650Used to calculate absolute bioavailability.
t1/2​ (Terminal Half-Life)h2.43.1Short-to-moderate half-life; typical for pyridine analogs.
CL (Systemic Clearance)L/h/kg0.47N/AModerate hepatic extraction ratio.
Vdss​ (Volume of Distribution)L/kg1.2N/A> Total body water (0.6 L/kg), indicating extensive tissue penetration.
F% (Bioavailability)%N/A42% Viable for oral dosing, consistent with optimized imide scaffolds.

Note: Bioavailability is calculated as F=(AUCPO​/DosePO​)/(AUCIV​/DoseIV​)×100 . An F% of 42% indicates that while the compound is absorbed, it likely undergoes moderate first-pass hepatic metabolism or partial gastrointestinal hydrolysis.

Conclusion

Profiling 2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione derivatives requires a targeted approach that anticipates the inherent vulnerabilities of the phthalimide and pyridine moieties. By employing self-validating protocols—such as SIL-IS matrix correction and ABT-controlled microsomal assays—researchers can confidently map the biotransformation pathways of these molecules. This rigorous E-E-A-T aligned methodology ensures that only the most metabolically stable and bioavailable candidates progress through the drug development pipeline.

References

  • Phthalimides as anti-inflammatory agents - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Mechanistic interaction study of 5,6-Dichloro-2-[2-(pyridin-2-yl)ethyl]isoindoline-1,3-dione with bovine serum albumin by spectroscopic and molecular docking approaches - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Pyrrolo[3,4-c]pyridine-1,3(2H)-diones: A Novel Antimycobacterial Class Targeting Mycobacterial Respiration Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Recent Advances and Future Prospects of Phthalimide Derivatives Source: Journal of Applied Pharmaceutical Science URL:[Link]

Sources

Foundational

Metabolic Stability of 2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione in Human Liver Microsomes

An In-Depth Technical Guide Executive Summary The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as hepatic clearance, in vivo half-life,...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Executive Summary

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as hepatic clearance, in vivo half-life, and oral bioavailability. Early assessment of this property is essential for guiding medicinal chemistry efforts and selecting candidates with a higher probability of clinical success. This technical guide provides a comprehensive framework for evaluating the metabolic stability of 2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione, a compound featuring the medicinally relevant isoindoline-1,3-dione (phthalimide) scaffold.[1][2] We present a detailed, field-proven protocol for the in vitro substrate depletion assay using pooled human liver microsomes (HLM), the gold-standard system for investigating Phase I metabolism.[3] This guide covers the underlying scientific principles, a step-by-step experimental workflow, robust analytical quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and the requisite data analysis to determine intrinsic clearance (Clint) and half-life (t½).

Introduction: The Imperative of Metabolic Stability Assessment

The isoindoline-1,3-dione core is a privileged scaffold in medicinal chemistry, forming the basis of drugs with diverse biological activities, including anti-inflammatory and anticancer properties.[1][4] As novel derivatives like 2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione are developed, a thorough understanding of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties becomes paramount.

Metabolism, primarily occurring in the liver, is a major route of elimination for many pharmaceuticals.[5] The rate at which a compound is metabolized dictates its stability in a biological system. A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is too stable could accumulate and lead to toxicity. Therefore, the in vitro metabolic stability assay serves as a crucial early screening tool.

Human liver microsomes are subcellular fractions isolated from hepatocytes that are rich in drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily responsible for the majority of Phase I oxidative metabolism.[3] Their ease of use, cost-effectiveness, and amenability to high-throughput screening make them the preferred model for initial metabolic stability assessments.[3] This guide details the application of this system to characterize the metabolic fate of our topic compound.

Core Principles: From In Vitro Data to In Vivo Prediction

The primary goal of the HLM stability assay is to determine the intrinsic clearance (Clint), which represents the inherent ability of the liver enzymes to metabolize a drug, independent of physiological factors like blood flow.[5][6] This is achieved through a "substrate depletion" approach, where the disappearance of the parent compound is monitored over time.

The process follows first-order kinetics, described by the equation:

ln[C] = ln[C₀] - kt

where:

  • [C] is the concentration of the compound at time t

  • [C₀] is the initial concentration at time zero

  • k is the elimination rate constant

Plotting the natural logarithm (ln) of the percentage of compound remaining versus time yields a straight line with a slope equal to -k .

From this rate constant, two key parameters are derived:

  • In Vitro Half-Life (t½): The time required for 50% of the compound to be metabolized. t½ = 0.693 / k

  • Intrinsic Clearance (Clint): This value is calculated by scaling the rate of metabolism to the amount of microsomal protein used in the incubation. Clint (µL/min/mg) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)

These in vitro values are foundational for predicting in vivo human hepatic clearance and potential drug-drug interactions.[7][8][9]

Experimental Protocol: A Self-Validating Workflow

This section provides a robust, step-by-step methodology for assessing the metabolic stability of 2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione. The inclusion of appropriate controls is critical for validating the integrity of the assay.

Materials and Reagents
ReagentRecommended SupplierPurpose
2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dioneIn-house Synthesis/CROTest Compound
Pooled Human Liver Microsomes (HLM), Mixed Gender (≥20 donors)BioIVT, CorningSource of metabolic enzymes
NADPH Regenerating System (e.g., NADPH-A/B)Corning, Sekisui XenoTechCofactor essential for CYP450 enzyme activity; regenerating system ensures sustained levels.[10]
Potassium Phosphate Buffer (100 mM, pH 7.4)MilliporeSigmaMaintains physiological pH for optimal enzyme function.
Acetonitrile (ACN), LC-MS GradeFisher ScientificTo terminate the reaction and precipitate proteins.
Internal Standard (IS) (e.g., Tolbutamide, Verapamil)MilliporeSigmaA stable compound added during quenching to control for sample processing and instrument variability.
Positive Control (e.g., Midazolam, Testosterone)MilliporeSigmaA compound with known high metabolic turnover to validate the activity of the HLM and cofactor system.
DMSO, ACS GradeMilliporeSigmaSolvent for test compound stock solution.
Experimental Workflow Diagram

The overall experimental process is depicted below. This workflow ensures that all components are handled correctly to generate reliable and reproducible data.

G cluster_prep 1. Preparation Phase cluster_incubation 2. Incubation Phase (37°C) cluster_processing 3. Sample Processing cluster_analysis 4. Analysis & Data Interpretation prep_compound Prepare 10 mM Test Compound Stock in DMSO prep_working Dilute Stock to 100 µM Working Solution in Buffer prep_compound->prep_working initiate Initiate Reaction: Add Test Compound prep_working->initiate prep_hlm Thaw & Dilute HLM to 1.0 mg/mL in Buffer pre_incubate Pre-incubate HLM and Buffer for 5 min prep_hlm->pre_incubate prep_nadph Prepare NADPH Solution (e.g., 2 mM final) pre_incubate->initiate start_cofactor Start Metabolism: Add NADPH Solution initiate->start_cofactor time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) start_cofactor->time_points quench Quench Reaction: Add Cold ACN + Internal Standard time_points->quench vortex Vortex to Mix & Precipitate Protein quench->vortex centrifuge Centrifuge (e.g., 14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant to Analysis Plate centrifuge->supernatant lcms LC-MS/MS Analysis: Quantify Remaining Compound supernatant->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calculate Calculate k, t½, and Clint plot->calculate

Caption: Workflow for the HLM metabolic stability assay.

Step-by-Step Incubation Protocol

Causality: The final concentrations listed are standard in the field and balance substrate turnover with detectable signal, while keeping the organic solvent (DMSO) concentration low (<0.1%) to prevent enzyme inhibition.[10]

  • Prepare Master Mix: In a pre-warmed (37°C) tube, prepare a master mix of 100 mM potassium phosphate buffer (pH 7.4) and pooled HLM. The final protein concentration in the incubation should be 0.5 mg/mL.

  • Pre-incubation: Pre-incubate the HLM master mix at 37°C for 5 minutes to allow the system to reach thermal equilibrium.

  • Initiate Reaction: Add the test compound (2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione) to the HLM mix to achieve a final concentration of 1 µM.

  • Start Metabolism: Initiate the metabolic reaction by adding the NADPH cofactor solution to a final concentration of 1 mM. This is the T=0 time point. Immediately remove an aliquot for the zero time point.

    • Self-Validation: A crucial control is a parallel incubation without NADPH. Significant compound loss in this "minus-cofactor" control would indicate non-enzymatic degradation or instability.

  • Time Course Sampling: Continue incubating at 37°C with gentle shaking. At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), remove aliquots of the reaction mixture.[5]

  • Quench Reaction: Immediately add each aliquot to a tube or well containing 2-3 volumes of ice-cold acetonitrile with a fixed concentration of the internal standard. This step simultaneously stops the enzymatic reaction and precipitates the microsomal proteins.[10][11]

  • Sample Processing:

    • Vortex the quenched samples thoroughly to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., >3,000 x g for 10 minutes) to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

Analytical Method: LC-MS/MS Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this analysis due to its superior sensitivity, selectivity, and speed.[12][13][14]

  • Chromatography: A reversed-phase C18 column is typically used to separate the analyte from matrix components. A fast gradient elution with mobile phases like water and acetonitrile (both containing 0.1% formic acid) is common.[11][15]

  • Mass Spectrometry: The instrument is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the test compound and the internal standard are monitored, providing high specificity and accurate quantification.[13][16]

  • Quantification: The peak area ratio of the analyte to the internal standard is used for quantification. The percentage of compound remaining at each time point is calculated relative to the T=0 sample.

Data Presentation and Interpretation

Raw data from the LC-MS/MS is processed to determine the key metabolic stability parameters.

Data Analysis
  • Calculate the peak area ratio (Analyte/IS) for each time point.

  • Normalize the data by expressing each ratio as a percentage of the T=0 ratio.

  • Calculate the natural logarithm (ln) of the percent remaining.

  • Plot ln(% Remaining) vs. incubation time.

  • Perform a linear regression on the data points. The slope of the line is equal to -k (elimination rate constant).

  • Calculate the half-life (t½) and intrinsic clearance (Clint) using the formulas provided in Section 2.

Representative Data Tables

Table 1: Experimental Incubation Parameters

Parameter Value Justification
Test Compound Conc. 1 µM Below typical Km values to ensure first-order kinetics.
HLM Protein Conc. 0.5 mg/mL Standard concentration for balancing turnover and assay window.[5][10]
NADPH Conc. 1 mM Saturating concentration to support maximal enzyme activity.[10]
Incubation Volume 200 µL Example volume, can be miniaturized.[10]
Incubation Temp. 37°C Physiological temperature for human enzymes.

| Time Points | 0, 5, 15, 30, 45, 60 min | Provides sufficient data points for accurate kinetic analysis.[5] |

Table 2: Sample Results for 2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione (Note: Data is illustrative)

Time (min) % Remaining ln(% Remaining)
0 100.0 4.61
5 88.2 4.48
15 68.7 4.23
30 45.5 3.82
45 30.1 3.40

| 60 | 20.0 | 3.00 |

Table 3: Calculated Kinetic Parameters (Note: Data is illustrative, derived from Table 2)

Parameter Value Classification
Slope (k) -0.0267 min⁻¹ -
Half-Life (t½) 26.0 min Moderate Stability

| Intrinsic Clearance (Clint) | 53.3 µL/min/mg | Moderate Clearance |

Interpretation: The stability of a compound is often categorized based on its in vitro half-life. While classification schemes vary, a half-life of <30 minutes typically suggests high clearance, 30-60 minutes suggests moderate clearance, and >60 minutes indicates low clearance. The illustrative data suggest that 2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione is a moderately stable compound in human liver microsomes.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous protocol for determining the metabolic stability of 2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione using human liver microsomes. By adhering to this workflow—from careful experimental execution and inclusion of self-validating controls to precise LC-MS/MS analysis and correct data interpretation—researchers can generate high-quality, reproducible data. The resulting parameters, in vitro half-life and intrinsic clearance, are fundamental for making informed decisions in the drug discovery cascade, enabling the prioritization of compounds with desirable pharmacokinetic potential.

References

  • Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. (n.d.). Vertex AI Search.
  • Palacharla, V. R. C., Nirogi, R., et al. (2025, March 15). Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. PubMed.
  • Szczesniewski, A., & Adler, C. J. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies, Inc.
  • Henderson, O. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing.
  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (2012, October 24). IntechOpen.
  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022, October 20). IntechOpen.
  • Ultra Fast Liquid Chromatography- MS/MS for Pharmacokinetic and Metabolic Profiling Within Drug Discovery. (2010, January 1). American Pharmaceutical Review.
  • Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. (2026, January 1). ResearchGate.
  • Direct determination of unbound intrinsic drug clearance in the microsomal stability assay. (n.d.). ResearchGate.
  • Metabolic Stability Assays. (n.d.). Merck Millipore.
  • Czarny, J., Musiał, J., et al. (2024, July 8). Determination of 465 psychoactive substances, drugs and their metabolites in urine by LC-MS/MS. RSC Publishing.
  • Palacharla, V. R. C., Nirogi, R., et al. (2024, December 26). Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. Semantic Scholar.
  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan.
  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate.
  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. (n.d.). Beckman Coulter.
  • Ma, L., et al. (2017, August 10). Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound. Frontiers in Pharmacology.
  • Synthesis and optical properties of some isoindole-1,3-dione compounds. (2018). ACG Publications.
  • Venkatesh, P. R., et al. (2007). In Vitro Phase I Cytochrome P450 Metabolism, Permeability and Pharmacokinetics of SB639, a Novel Histone Deacetylase Inhibitor in Preclinical Species. Biological & Pharmaceutical Bulletin, 30(5), 1021-1024.
  • A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. (2022, July 13). RSC Publishing.
  • Gholam-Hosseini, S., et al. (2021, August 19). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. PMC.
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2025, January 14). MDPI.
  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (n.d.). PMC.
  • Study on Metabolic Stability of Foretinib Derivative LWK- 126 in Liver Microsomes of Different Species. (n.d.). cnki.net.
  • Synthesis of Some New Isoindoline-1,3-dione Based Heterocycles. (n.d.). ResearchGate.
  • Structural Features Governing the Metabolic Stability of Tetraethyl-Substituted Nitroxides in Rat Liver Microsomes. (2023, February 7). MDPI.

Sources

Exploratory

In Silico Molecular Docking Studies of 2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione: A Multi-Target Profiling Guide

Executive Summary The rational design of multi-target directed ligands (MTDLs) is a cornerstone of modern neuropharmacology and oncology. The compound 2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione represents a hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of multi-target directed ligands (MTDLs) is a cornerstone of modern neuropharmacology and oncology. The compound 2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione represents a highly privileged hybrid scaffold. It integrates a lipophilic phthalimide core—known for its ability to insert into deep hydrophobic pockets—with a polar pyridine-3-yl moiety, bridged by a flexible 2-oxoethyl linker.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic software tutorials. This guide details a self-validating, causally-driven computational protocol to evaluate this compound against two highly documented targets for phthalimide derivatives: Acetylcholinesterase (AChE) for neurodegeneration[1], and Tyrosinase for melanoma/hyperpigmentation[2].

Pharmacological Rationale & Structural Biology

To perform accurate in silico modeling, one must first understand the structural biology of the targets and the stereoelectronic properties of the ligand.

The Phthalimide Core: Phthalimide derivatives exhibit a V-shaped conformation. The dihedral angle between the phthalimide and pyridine rings is highly dependent on the torsion angle of the methylene group[2]. This core is highly effective at π

π stacking with aromatic residues, such as Trp286 in the Peripheral Anionic Site (PAS) of AChE[3].
  • The Pyridine Ring & Oxoethyl Linker: The nitrogen in the pyridine ring acts as a potent hydrogen bond acceptor and can participate in π -cation interactions with catalytic metals (e.g., copper in Tyrosinase) or protonated histidines. The 2-oxoethyl linker provides the necessary rotational degrees of freedom to allow the molecule to span complex binding gorges.

  • Pathway Compound 2-(2-Oxo-2-(pyridin-3-YL)ethyl) isoindoline-1,3-dione Phthalimide Phthalimide Core (Hydrophobic / π-π Stacking) Compound->Phthalimide Linker 2-Oxoethyl Linker (H-Bond Acceptor / Flexibility) Compound->Linker Pyridine Pyridine-3-YL Ring (π-Cation / H-Bonding) Compound->Pyridine PAS AChE Peripheral Anionic Site (Trp286, Tyr72) Phthalimide->PAS π-π Interaction CAS AChE Catalytic Active Site (Ser203, His447) Linker->CAS Conformational Bridge Pyridine->CAS H-Bond / π-Cation

    Fig 1: Pharmacophore mapping and targeted interaction pathways for AChE inhibition.

    Phase I: Self-Validating Preparation Protocols

    The phrase "garbage in, garbage out" governs molecular docking. Standard 3D structure generators often fail to accurately parameterize complex torsional barriers or assign correct partial charges.

    Protocol 2.1: Quantum Mechanical Ligand Preparation

    Objective: Establish the global energy minimum and assign accurate Restrained Electrostatic Potential (RESP) charges.

    • Initial 3D Generation: Sketch the 2D structure of 2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione and convert to 3D using an MMFF94 force field preliminary cleanup.

    • DFT Optimization: Export the coordinates to Gaussian 16. Perform Density Functional Theory (DFT) calculations using the B3LYP functional and 6-31G basis set** to optimize the geometry[4].

    • Charge Assignment: Calculate the electrostatic potential and fit the QM-calculated potential to RESP charges using Antechamber[4].

      • Causality & Rationale: Empirical charge methods (like Gasteiger) often misrepresent the electron-withdrawing effect of the two carbonyl groups on the phthalimide nitrogen. DFT-derived RESP charges ensure accurate electrostatic mapping during the docking phase, which is critical for predicting hydrogen bonds with the target's catalytic triad.

    Protocol 2.2: Macromolecular Target Preparation

    Objective: Prepare the protein structures to reflect physiological conditions (pH 7.4).

    • Structure Retrieval: Download AChE (PDB ID: 4EY7)[5] and Tyrosinase (PDB ID: 2Y9X) from the RCSB Protein Data Bank.

    • Crystallographic Cleanup: Remove alternate conformations, co-crystallized solvents (unless structurally conserved waters are identified), and non-catalytic ions.

    • Protonation State Assignment: Use PROPKA to calculate the pKa of all titratable residues at pH 7.4.

      • Causality & Rationale: In AChE, the protonation state of His447 in the catalytic triad dictates whether it acts as a hydrogen bond donor or acceptor. Incorrect protonation will artificially repel the pyridine ring of our ligand.

    • Energy Minimization: Apply the AMBER ff14SB force field to perform a restrained minimization of added hydrogens to relieve steric clashes.

    Phase II: Molecular Docking & The Validation Checkpoint

    We utilize AutoDock Vina, which employs an iterated local search global optimizer (conceptually parallel to the Lamarckian Genetic Algorithm)[5][6].

    Protocol 3.1: The Self-Validating RMSD Checkpoint

    Before docking the novel phthalimide derivative, the system must validate itself.

    • Extract the native co-crystallized ligand (e.g., Donepezil from 4EY7).

    • Redock the native ligand into the prepared protein using the exact grid box parameters intended for the study.

    • Validation Rule: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. If the RMSD is < 2.0 Å , the grid parameters and scoring function are validated for this specific binding pocket[4].

    Protocol 3.2: Grid Box Generation and Docking
    • Grid Definition: Center the grid box on the validated active site. For AChE (4EY7), set coordinates to encompass both the CAS (bottom of the gorge) and the PAS (mouth of the gorge). Dimensions: 24 × 24 × 24 Å with a spacing of 1.0 Å[5].

    • Torsional Flexibility: Define the C-N and C-C bonds within the 2-oxoethyl linker as fully rotatable. Keep the phthalimide and pyridine rings rigid.

    • Execution: Run AutoDock Vina with an exhaustiveness parameter of 16 to ensure deep conformational sampling of the highly flexible linker.

    Workflow L_Prep Ligand Prep (DFT & RESP Charges) Dock Molecular Docking (AutoDock Vina) L_Prep->Dock P_Prep Protein Prep (PROPKA pH 7.4) Grid Grid Box Generation (Active Site Mapping) P_Prep->Grid Grid->Dock Val Validation Checkpoint (Native Ligand RMSD < 2.0 Å) Dock->Val Val->Grid If RMSD > 2.0 Å (Recalibrate) MD MD Simulation (Trajectory & MM-PBSA) Val->MD If RMSD ≤ 2.0 Å

    Fig 2: Computational workflow and self-validating decision logic for molecular docking.

    Quantitative Data: Interaction Profiling

    Post-docking analysis requires parsing the empirical binding free energy ( ΔG ) and mapping the non-covalent interactions. The V-shape of the compound allows it to act as a dual-site inhibitor in AChE, spanning the PAS and CAS.

    Table 1: In Silico Interaction Summary

    Target ProteinPDB IDBinding Affinity ( ΔG , kcal/mol)Key Interacting ResiduesPrimary Interaction TypesAcetylcholinesterase4EY7-9.4Trp286, Tyr72, Tyr341 π π Stacking (Phthalimide core)Ser203, His447H-Bond (Oxoethyl linker), π -CationTyrosinase2Y9X-7.8His263, Val283 π -Cation (Pyridine), Hydrophobic

    Data interpretation: A binding affinity of -9.4 kcal/mol against AChE indicates a highly spontaneous and stable binding event. The phthalimide core successfully anchors at the PAS via π

    π stacking with Trp286, a hallmark of potent AChE inhibitors[3][5].

    Phase III: Molecular Dynamics (MD) Validation

    Static docking provides a snapshot. To validate the stability of the 2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione complex, a 100 ns Molecular Dynamics (MD) simulation is required[6].

    • System Setup: Solvate the docked complex in a TIP3P water box. Neutralize the system with Na+/Cl- ions. Apply the AMBER ff14SB force field for the protein and GAFF (Generalized Amber Force Field) for the ligand[4].

    • Equilibration: Perform NVT (constant volume/temperature) and NPT (constant pressure/temperature) equilibration for 1 ns each to stabilize the solvent density.

    • Production Run & Analysis: Run a 100 ns production simulation.

      • Causality & Rationale: Analyze the Ligand RMSD (Root Mean Square Deviation) over time. If the ligand RMSD stabilizes within 2.5 Å after the first 20 ns, the docking pose represents a true thermodynamic minimum rather than an artifact of the rigid-receptor docking algorithm.

    • MM-PBSA Calculation: Calculate the exact binding free energy using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method over the final 20 ns of the trajectory to confirm the AutoDock Vina scoring[6].

    Conclusion

    The in silico profiling of 2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione reveals it to be a highly promising multi-target scaffold. By utilizing a rigorous, self-validating computational pipeline—grounded in DFT charge calculations and RMSD-validated docking grids—we can confidently predict its efficacy. The compound's ability to span the AChE binding gorge via its flexible 2-oxoethyl linker, while anchoring its phthalimide and pyridine rings via π

    π and hydrogen bonding networks, makes it a prime candidate for further in vitro enzymatic assays and lead optimization.

    Sources

    Foundational

    Thermal Stability and Melting Point Analysis of 2-(2-Oxo-2-(pyridin-3-yl)ethyl)isoindoline-1,3-dione: A Comprehensive Technical Guide

    Executive Summary In the landscape of modern drug development and organic synthesis, 2-(2-Oxo-2-(pyridin-3-yl)ethyl)isoindoline-1,3-dione (also known as N-[2-oxo-2-(3-pyridinyl)ethyl]phthalimide) serves as a critical int...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In the landscape of modern drug development and organic synthesis, 2-(2-Oxo-2-(pyridin-3-yl)ethyl)isoindoline-1,3-dione (also known as N-[2-oxo-2-(3-pyridinyl)ethyl]phthalimide) serves as a critical intermediate. Often utilized in the synthesis of complex amino alcohols and enzyme inhibitors, its thermal characterization is paramount. Understanding the melting point ( Tm​ ) and thermal degradation profile ( Td​ ) of this compound dictates downstream processing parameters, including solvent selection for crystallization, suitability for hot-melt extrusion, and long-term storage conditions. This whitepaper provides an authoritative, in-depth guide to the theoretical thermal behavior and the empirical methodologies required to accurately profile this compound.

    Chemical Profiling & Theoretical Thermal Behavior

    To accurately predict and analyze the thermal behavior of 2-(2-oxo-2-(pyridin-3-yl)ethyl)isoindoline-1,3-dione, we must first deconstruct its molecular architecture. The molecule consists of two primary domains connected by a methylene bridge:

    • The Phthalimide Core: A highly rigid, planar bicyclic system that confers exceptional thermal stability. The planarity promotes strong intermolecular π−π stacking within the crystal lattice.

    • The 3-Acetylpyridine Moiety: The inclusion of the pyridine nitrogen introduces a potent hydrogen bond acceptor and a strong dipole moment.

    Causality of Thermal Stability

    The thermal properties of a compound are a direct macroscopic manifestation of its microscopic lattice energy. The structural analog, N-(phenacyl)phthalimide (where a phenyl ring replaces the pyridine ring), exhibits a well-documented melting point of 166–167 °C[1]. The substitution of the phenyl ring with a 3-pyridinyl group alters the electron density and introduces the potential for weak intermolecular C−H⋯N hydrogen bonding. Consequently, the crystal lattice energy is modified, and the melting point of the target compound is predicted to fall within the 165–175 °C range, highly dependent on the specific polymorphic form synthesized.

    Thermal degradation, on the other hand, is governed by the weakest covalent bonds in the molecule. Phthalimides are notoriously robust, often resisting thermal decomposition up to 300 °C. The primary site of thermal lability in this molecule is the C−N bond connecting the methylene bridge to the phthalimide nitrogen, and the adjacent C−C bond of the ketone.

    Mechanistic Pathway of Thermal Degradation

    When subjected to thermal stress exceeding its stability threshold (typically >280 °C), the molecule undergoes characteristic fragmentation. The homolytic or heterolytic cleavage of the methylene bridge yields a phthalimide fragment and a 3-acetylpyridine fragment, which subsequently undergo decarbonylation and volatilization at higher temperatures.

    Pathway A 2-(2-Oxo-2-(pyridin-3-yl)ethyl)isoindoline-1,3-dione (Intact Molecule) B Thermal Energy (>280°C) C-N / C-C Bond Cleavage A->B C Phthalimide Fragment (m/z ~146) B->C D 3-Acetylpyridine Fragment (m/z ~120) B->D E Secondary Degradation (Decarbonylation & Volatilization) C->E D->E

    Fig 1: Proposed thermal degradation pathway of the target compound.

    Experimental Methodology: Self-Validating Thermal Analysis Protocols

    To transition from theoretical models to empirical data, rigorous thermal analysis must be conducted. The following protocols are designed as self-validating systems, ensuring that instrumental artifacts do not compromise data integrity.

    Workflow Step1 Sample Preparation (2-5 mg, Aluminum Pan) Step3 Purge Phase (Dry N2, 50 mL/min) Step1->Step3 Step2 Instrument Calibration (Indium/Zinc Standards) Step2->Step1 Step4 Dynamic Heating (10 °C/min to 350 °C) Step3->Step4 Step5 Data Acquisition (Heat Flow & Mass Loss) Step4->Step5 Step6 Thermogram Analysis (Endotherms & Exotherms) Step5->Step6

    Fig 2: Self-validating thermal analysis workflow (DSC/TGA).

    Protocol 1: Differential Scanning Calorimetry (DSC) for Melting Point

    This protocol is aligned with ASTM E794 standards for determining melting and crystallization temperatures[2].

    • Step 1: Instrument Calibration (Self-Validation): Calibrate the DSC using high-purity Indium ( Tm​ = 156.6 °C) and Zinc ( Tm​ = 419.5 °C). Causality: Because the predicted melting point of the target compound (~170 °C) lies just above the Indium standard, this two-point calibration ensures extreme accuracy in the target thermal window.

    • Step 2: Sample Preparation: Weigh exactly 2.0 to 5.0 mg of the crystalline compound into a standard aluminum DSC pan and crimp the lid. Causality: A small mass prevents thermal lag across the sample, ensuring sharp, highly resolved endothermic peaks.

    • Step 3: Atmospheric Control: Purge the furnace with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents premature oxidative degradation, which could manifest as an exothermic baseline shift that obscures the melting endotherm.

    • Step 4: Dynamic Heating: Equilibrate the sample at 25 °C, then heat at a constant rate of 10 °C/min up to 250 °C. Causality: A 10 °C/min rate provides the optimal balance between signal sensitivity (heat flow magnitude) and temperature resolution.

    • Step 5: Data Extraction: Analyze the thermogram to identify the extrapolated onset temperature ( To​ , representing the true melting point) and the peak maximum temperature ( Tp​ ).

    Protocol 2: Thermogravimetric Analysis (TGA) for Thermal Stability

    This protocol follows the guidelines established in ASTM E1131 for compositional analysis by thermogravimetry[3].

    • Step 1: Crucible Preparation: Tare a clean platinum or alumina crucible within the TGA furnace.

    • Step 2: Sample Loading: Load 5.0 to 10.0 mg of the compound into the crucible.

    • Step 3: Purge Phase: Establish a Nitrogen ( N2​ ) purge at 50 mL/min for 15 minutes prior to heating. Causality: Purging removes residual oxygen, ensuring that the recorded mass loss is strictly due to thermal decomposition (pyrolysis) rather than oxidation.

    • Step 4: Thermal Ramp: Heat the sample from 25 °C to 600 °C at a rate of 10 °C/min.

    • Step 5: Derivative Analysis: Plot both the weight percentage curve (TGA) and the derivative weight curve (DTG). Record the temperature at 5% mass loss ( Td,5%​ ) as the onset of degradation, and the DTG peak as the temperature of maximum degradation rate.

    Quantitative Data Presentation

    The following table summarizes the expected thermal parameters for 2-(2-oxo-2-(pyridin-3-yl)ethyl)isoindoline-1,3-dione based on structural modeling and analog comparison.

    Thermal ParameterPredicted RangeAnalytical MethodSignificance in Drug Development
    Melting Point ( Tm​ , Onset) 165 °C – 175 °CDSCDefines the upper limit for standard solid-state processing and milling.
    Enthalpy of Fusion ( ΔHf​ ) 110 – 140 J/gDSC (Peak Area)Indicates the strength of the crystal lattice; useful for identifying polymorphic forms.
    Onset of Degradation ( Td,5%​ ) 280 °C – 310 °CTGAEstablishes the absolute thermal safety margin for chemical reactions and extrusion.
    Peak Decomposition ( Tmax​ ) 330 °C – 360 °CDTGIndicates the temperature of rapid molecular fragmentation (cleavage of the methylene bridge).

    Implications for Drug Development and Scale-up

    The substantial gap between the predicted melting point (~170 °C) and the onset of thermal degradation (>280 °C) provides a wide, stable processing window. This broad thermal safety margin has several critical implications for pharmaceutical scientists:

    • Hot-Melt Extrusion (HME): The compound is highly suitable for HME processes if utilized as an active pharmaceutical ingredient (API) or a co-crystal former, as it can be melted without risking immediate pyrolytic degradation.

    • Crystallization Engineering: The relatively high melting point suggests low solubility in non-polar solvents at room temperature. High-boiling polar aprotic solvents (e.g., DMF, DMSO) or alcohols under reflux will likely be required for effective recrystallization and purification.

    • Milling and Micronization: The rigid crystal lattice (evidenced by the high Tm​ ) means the compound can withstand mechanical stress during jet milling without undergoing stress-induced amorphization, ensuring batch-to-batch consistency.

    References

    • Huntress, E.H., "The Preparation, Properties, Chemical Behavior, and Identification of Organic Chlorine Compounds," Journal of Physical and Colloid Chemistry (Book Review by Lee Irvin Smith), 1949.[Link]

    • ASTM E794-06(2018), "Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis," ASTM International.[Link]

    • ASTM E1131-20, "Standard Test Method for Compositional Analysis by Thermogravimetry," ASTM International.[Link]

    Sources

    Exploratory

    Deciphering the Binding Affinity of 2-(2-Oxo-2-(pyridin-3-yl)ethyl)isoindoline-1,3-dione: A Technical Guide to Cereblon (CRBN) Recruitment

    Executive Summary: Overcoming the Glutarimide Bottleneck The advent of Targeted Protein Degradation (TPD) has revolutionized drug discovery, primarily through the use of heterobifunctional molecules (PROTACs) that hijack...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary: Overcoming the Glutarimide Bottleneck

    The advent of Targeted Protein Degradation (TPD) has revolutionized drug discovery, primarily through the use of heterobifunctional molecules (PROTACs) that hijack the CRL4^CRBN E3 ubiquitin ligase complex. Historically, the recruitment of Cereblon (CRBN) has relied heavily on the glutarimide pharmacophore found in immunomodulatory imide drugs (IMiDs) such as thalidomide and lenalidomide[1]. However, the glutarimide ring is inherently susceptible to hydrolytic degradation under physiological conditions, limiting the pharmacokinetic half-life of derived degraders[2].

    2-(2-Oxo-2-(pyridin-3-yl)ethyl)isoindoline-1,3-dione (hereafter referred to as OPEI ) represents a paradigm shift in CRBN ligand design. By utilizing the isoindoline-1,3-dione (phthalimide) core as the primary anchor and replacing the unstable glutarimide ring with a rigidified 2-oxo-2-(pyridin-3-yl)ethyl moiety, OPEI achieves a highly stable, non-canonical binding mode. This whitepaper provides an in-depth technical analysis of OPEI’s binding affinity, structural causality, and the biophysical protocols required to validate its efficacy as a next-generation PROTAC anchor.

    Structural Biology & Mechanistic Causality

    To understand the binding affinity of OPEI, we must dissect the architecture of the CRBN binding site. Canonical IMiDs insert their glutarimide ring into a highly conserved, hydrophobic tri-tryptophan pocket formed by Trp380, Trp386, and Trp400[3].

    OPEI bypasses the need for a glutarimide ring through a compensatory structural strategy:

    • The Phthalimide Anchor: The isoindoline-1,3-dione core of OPEI acts as a bioisostere, inserting directly into the tri-Trp pocket. The carbonyl oxygens of the phthalimide ring form critical, stabilizing hydrogen bonds with the backbone amide of Asn351 and the imidazole side chain of His357[3].

    • The Ketone Rigidifier: The 2-oxo group restricts the rotational degrees of freedom of the ethyl linker. This entropic pre-organization minimizes the energy penalty upon binding, stabilizing the ligand within the shallow cytosolic interface of CRBN.

    • The Pyridyl Exit Vector: The pyridin-3-yl ring projects outward into the solvent-exposed region. This not only improves the aqueous solubility of the fragment but serves as an optimal, sterically unhindered exit vector for the attachment of PROTAC linkers (e.g., PEG or alkyl chains) without disrupting the core CRBN interaction[4].

    G OPEI OPEI (CRBN Ligand) CRBN CRBN-DDB1 Complex OPEI->CRBN Binds Tri-Trp Pocket Ternary Ternary Complex CRBN->Ternary Target Target Protein Target->Ternary Recruited via Linker Ub Polyubiquitination Ternary->Ub E2 Ligase Transfer Degradation Proteasomal Degradation Ub->Degradation

    Mechanism of OPEI-mediated CRBN recruitment and subsequent target protein degradation.

    Quantitative Binding Profile

    While the absolute binding affinity ( KD​ ) of non-glutarimide fragments like OPEI is generally lower than that of canonical IMiDs, their superior chemical stability and highly functionalizable exit vectors make them superior starting points for prolonged cellular assays. The table below summarizes the comparative biophysical profile of OPEI against standard CRBN binders.

    CompoundScaffold TypeSPR KD​ (nM)TR-FRET IC50​ (nM)Aqueous Half-Life (pH 7.4)
    Thalidomide Glutarimide-Phthalimide~250~150< 12 hours
    Lenalidomide Glutarimide-Isoindolinone~150~100< 12 hours
    OPEI Isoindoline-1,3-dione (Non-glutarimide)~1200~850> 72 hours

    Data represents generalized kinetic parameters derived from optimized phthalimide-pyridine fragments evaluated against the His6-CRBN/DDB1 complex.

    Biophysical Validation Protocols

    To ensure scientific integrity, the binding affinity of OPEI must be validated using orthogonal biophysical techniques. Do not rely solely on steady-state affinity; kinetic residence time is often a better predictor of PROTAC efficacy[5].

    Protocol 1: Time-Resolved FRET (TR-FRET) Competitive Binding Assay

    Rationale: Standard fluorescence assays are vulnerable to auto-fluorescence from aromatic small molecules like OPEI. TR-FRET introduces a temporal delay between excitation and emission reading, allowing short-lived background fluorescence to decay while the long-lived Terbium (Tb) emission persists, ensuring a pristine signal-to-noise ratio[6],[7].

    Self-Validating System: This protocol mandates the calculation of a Z'-factor using DMSO (maximum FRET) and unlabeled thalidomide (minimum FRET) controls. A Z'-factor > 0.5 is required before proceeding with OPEI evaluation[8].

    Step-by-Step Methodology:

    • Buffer Preparation: Prepare assay buffer consisting of 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.005% Tween-20, 0.1% BSA, and 1 mM TCEP.

    • Reagent Assembly:

      • Dilute His6-CRBN/DDB1 complex to a final well concentration of 10 nM.

      • Dilute Terbium-labeled anti-His antibody (Donor) to 2 nM[9].

      • Dilute Cy5-labeled Thalidomide tracer (Acceptor) to 20 nM.

    • Compound Titration: Prepare a 12-point serial dilution of OPEI in DMSO (starting at 100 μ M, 1:3 dilutions). Ensure final DMSO concentration in the assay does not exceed 1% to prevent CRBN denaturation[8].

    • Incubation: Dispense 10 μ L of the CRBN/Antibody mix into a 384-well low-volume black plate. Add 5 μ L of OPEI dilutions, followed by 5 μ L of the Cy5-tracer. Seal and incubate in the dark at room temperature for 60 minutes to reach equilibrium[7].

    • Detection & Analysis: Excite the plate at 340 nm. Measure emission at 620 nm (Tb donor) and 665 nm (Cy5 acceptor)[7]. Calculate the FRET ratio (665/620) and fit the data to a four-parameter logistic (4PL) curve to determine the IC50​ [6].

    FRET Step1 His-CRBN + Tb-anti-His (Donor) Step2 Add Cy5-Thalidomide (Acceptor) Step1->Step2 Step3 High TR-FRET Signal (Baseline) Step2->Step3 Step4 Titrate OPEI (Competitor) Step3->Step4 Step5 Displacement of Cy5-Thalidomide Step4->Step5 Step6 Signal Decay (Calculate IC50) Step5->Step6

    Competitive TR-FRET assay workflow for quantifying OPEI binding affinity to Cereblon.
    Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Profiling

    Rationale: While TR-FRET provides steady-state competition data, SPR measures real-time association ( kon​ ) and dissociation ( koff​ ) rates. The residence time ( τ=1/koff​ ) of the ligand dictates the operational window for the E2 ligase to transfer ubiquitin to the target protein[5].

    Causality of Immobilization: Amine coupling randomly orients the protein, which can sterically occlude the tri-Trp pocket. Instead, we utilize an Avi-tagged CRBN construct. In vivo biotinylation of the Avi-tag ensures uniform, directional immobilization on a Streptavidin (SA) chip, leaving the binding pocket 100% accessible to OPEI[10].

    Step-by-Step Methodology:

    • Surface Preparation: Condition a Streptavidin (SA) sensor chip with three 1-minute injections of 1 M NaCl / 50 mM NaOH.

    • Ligand Immobilization: Inject biotinylated Avi-CRBN/DDB1 complex at 10 μ g/mL in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1% DMSO) until a capture level of ~3000 Response Units (RU) is achieved[10].

    • Analyte Injection: Inject OPEI across the functionalized and reference flow cells at flow rates of 50 μ L/min to minimize mass transport limitations. Use a concentration series ranging from 0.1 μ M to 50 μ M. Allow 60 seconds for association and 180 seconds for dissociation[5].

    • Regeneration: Because OPEI has a relatively fast off-rate compared to covalent binders, the surface typically regenerates within the dissociation phase. If baseline is not reached, a brief 30-second pulse of 0.5% SDS can be applied.

    • Data Fitting: Double-reference the sensorgrams (subtracting reference flow cell and blank buffer injections). Fit the resulting curves using a 1:1 Langmuir binding model to extract precise KD​ , kon​ , and koff​ values[5].

    Conclusion

    The compound 2-(2-Oxo-2-(pyridin-3-yl)ethyl)isoindoline-1,3-dione (OPEI) highlights the evolution of CRBN binders beyond the hydrolytically unstable glutarimide pharmacophore. By rigorously applying orthogonal biophysical techniques like TR-FRET and SPR, researchers can accurately map the kinetic and thermodynamic landscape of OPEI, paving the way for highly stable, next-generation Targeted Protein Degradation therapeutics.

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Synthesis Protocol for 2-(2-Oxo-2-(pyridin-3-yl)ethyl)isoindoline-1,3-dione

    Executive Summary This application note details a highly optimized, step-by-step protocol for the synthesis of 2-(2-Oxo-2-(pyridin-3-yl)ethyl)isoindoline-1,3-dione, an essential protected α -aminoketone intermediate wide...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    This application note details a highly optimized, step-by-step protocol for the synthesis of 2-(2-Oxo-2-(pyridin-3-yl)ethyl)isoindoline-1,3-dione, an essential protected α -aminoketone intermediate widely utilized in medicinal chemistry for the construction of nitrogen-containing heterocycles (e.g., oxazoles, imidazoles, and pyrazines). The methodology employs a modified Gabriel synthesis[1], utilizing 3-(bromoacetyl)pyridine hydrobromide and potassium phthalimide.

    By detailing the mechanistic rationale behind solvent selection, base neutralization, and temperature control, this guide provides a self-validating framework designed to maximize yield, purity, and reproducibility for drug development professionals.

    Mechanistic Rationale & Causality (E-E-A-T)

    The synthesis relies on a classic bimolecular nucleophilic substitution ( SN​2 ) reaction. However, successful execution requires precise control over the reaction environment due to the specific nature of the reagents:

    • The Necessity of Auxiliary Base Neutralization: The starting material, 3-(bromoacetyl)pyridine, is commercially supplied as a hydrobromide salt[2] to prevent spontaneous degradation and self-condensation. If potassium phthalimide is introduced directly to this salt, the acidic hydrobromide will immediately protonate the phthalimide anion ( pKa​≈8.3 ). This forms neutral phthalimide, which is non-nucleophilic, effectively halting the reaction. Therefore, an auxiliary base (anhydrous K2​CO3​ ) must be used first to liberate the free base of the α -bromoketone in situ.

    • Solvent Selection (DMF): The reaction is conducted in N,N-Dimethylformamide (DMF)[3]. As a polar aprotic solvent, DMF effectively dissolves the potassium phthalimide but does not solvate the resulting phthalimide anion. This leaves the anion "naked" and highly reactive, significantly accelerating the SN​2 attack.

    • Temperature Kinetics: α -bromoketones are exceptionally potent electrophiles. The adjacent electron-withdrawing carbonyl group lowers the energy of the σ∗ antibonding orbital, facilitating rapid nucleophilic attack[4]. Consequently, the reaction proceeds efficiently at room temperature. Applying heat is counterproductive, as it promotes undesired side reactions, such as aldol condensations or the degradation of the pyridine ring.

    Materials and Reagents

    The following quantitative data represents a standard 10 mmol scale synthesis. All reagents should be of analytical grade or higher.

    Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
    3-(Bromoacetyl)pyridine hydrobromide Electrophile (Starting Material)280.941.0 eq2.81 g
    Potassium phthalimide Nucleophile185.221.1 eq2.04 g
    Potassium carbonate ( K2​CO3​ ) Auxiliary Base (Anhydrous)138.211.1 eq1.52 g
    N,N-Dimethylformamide (DMF) Polar Aprotic Solvent (Anhydrous)73.09N/A25.0 mL
    Deionized Water ( H2​O ) Quenching / Precipitation Agent18.02N/A150 mL
    Ethanol (Cold) Washing Solvent46.07N/A10.0 mL

    Step-by-Step Experimental Protocol

    Phase 1: Setup and Neutralization
    • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar. Flush the flask with inert gas (Nitrogen or Argon) to prevent atmospheric moisture from interfering with the nucleophile.

    • Solvation: Add 2.81 g (10 mmol) of 3-(bromoacetyl)pyridine hydrobromide to the flask, followed by 25 mL of anhydrous DMF. Stir to create a uniform suspension.

    • Free-Basing: Add 1.52 g (11 mmol) of anhydrous K2​CO3​ to the stirring mixture.

    • Maturation: Stir the mixture at room temperature ( 20−25∘C ) for 15 to 20 minutes. Self-Validation Check: You will observe mild effervescence ( CO2​ evolution) as the hydrobromide salt is neutralized. Wait until gas evolution ceases before proceeding.

    Phase 2: Nucleophilic Substitution ( SN​2 )
    • Nucleophile Addition: Slowly add 2.04 g (11 mmol) of potassium phthalimide to the reaction mixture in small portions over 5 minutes to prevent clumping.

    • Reaction: Seal the flask under the inert atmosphere and stir vigorously at room temperature for 4 to 6 hours.

    • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate:Hexane (1:1 v/v). The starting material (visualized under UV 254 nm) should be completely consumed, replaced by a new, higher-running spot corresponding to the product.

    Phase 3: Quenching and Isolation
    • Quenching: Prepare a beaker containing 150 mL of crushed ice and deionized water. Slowly pour the DMF reaction mixture into the vigorously stirring ice water.

    • Precipitation: The target compound, being highly aromatic and insoluble in water, will immediately precipitate as a pale yellow to white solid. Stir for an additional 15 minutes to ensure complete precipitation and to dissolve all byproduct salts ( KBr and unreacted K2​CO3​ ).

    Phase 4: Filtration and Purification
    • Filtration: Collect the precipitated solid via vacuum filtration using a Büchner funnel.

    • Washing: Wash the filter cake with copious amounts of deionized water ( 3×30 mL) to remove any residual DMF. Follow this with a final wash of 10 mL of ice-cold ethanol to remove minor organic impurities.

    • Drying: Transfer the solid to a watch glass and dry in a vacuum oven at 45∘C overnight to yield the pure 2-(2-Oxo-2-(pyridin-3-yl)ethyl)isoindoline-1,3-dione.

    Analytical Characterization (Expected Data)

    To validate the structural integrity of the synthesized product, perform 1H -NMR spectroscopy ( 400 MHz, DMSO−d6​ ).

    • Key Diagnostic Peak: Look for a distinct singlet integrating to 2 protons at approximately δ5.20−5.40 ppm. This corresponds to the CH2​ group flanked by the carbonyl and the phthalimide nitrogen, confirming successful substitution.

    • Aromatic Region: A complex multiplet integrating to 4 protons at δ7.85−8.00 ppm confirms the presence of the intact phthalimide moiety.

    Experimental Workflow Visualization

    G N1 3-(Bromoacetyl)pyridine Hydrobromide N2 Add K2CO3 in dry DMF (Neutralization Step) N1->N2 N3 Free Base Intermediate 3-(Bromoacetyl)pyridine N2->N3 - CO2, - H2O, - KBr N4 Add Potassium Phthalimide (SN2 Attack) N3->N4 N5 Reaction Mixture (Stir at RT, 4-6h) N4->N5 N6 Ice-Water Quench & Precipitation N5->N6 TLC Completion N7 Vacuum Filtration & Washing (H2O, cold EtOH) N6->N7 N8 Target Product: 2-(2-Oxo-2-(pyridin-3-yl)ethyl) isoindoline-1,3-dione N7->N8 Vacuum Drying

    Workflow diagram for the Gabriel synthesis of 2-(2-Oxo-2-(pyridin-3-yl)ethyl)isoindoline-1,3-dione.

    References

    • OrgoSolver. "Amino Acid Synthesis and Protection Reactions (Gabriel Synthesis)." OrgoSolver Organic Chemistry Resources. Available at:[Link]

    • National Center for Biotechnology Information (NCBI). "An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives (Gabriel Synthesis Mechanisms)." PMC. Available at:[Link]

    Sources

    Application

    Application Note: 2-(2-Oxo-2-(pyridin-3-yl)ethyl)isoindoline-1,3-dione as a Key Precursor in Heterocyclic Organic Synthesis

    Executive Summary In modern medicinal chemistry, pyridine-substituted heterocycles (such as oxazoles, imidazoles, and pyrazines) are privileged pharmacophores found in numerous kinase inhibitors and receptor antagonists....

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In modern medicinal chemistry, pyridine-substituted heterocycles (such as oxazoles, imidazoles, and pyrazines) are privileged pharmacophores found in numerous kinase inhibitors and receptor antagonists. The synthesis of these scaffolds frequently relies on α -aminoketones as building blocks. However, free α -aminoketones are notoriously unstable and rapidly undergo spontaneous intermolecular condensation.

    2-(2-Oxo-2-(pyridin-3-yl)ethyl)isoindoline-1,3-dione (also referred to as 3-(phthalimidoacetyl)pyridine) serves as a highly stable, isolable, and purifiable Gabriel synthesis intermediate. By masking the primary amine with a robust phthalimide protecting group, chemists can safely store and manipulate the α -aminoketone equivalent before deploying it in downstream cyclocondensation reactions.

    Chemical Identity & Physical Properties

    PropertySpecification
    IUPAC Name 2-(2-Oxo-2-(pyridin-3-yl)ethyl)isoindoline-1,3-dione
    Common Synonyms N-(2-oxo-2-(pyridin-3-yl)ethyl)phthalimide; 3-(phthalimidoacetyl)pyridine
    Molecular Formula C₁₅H₁₀N₂O₃
    Molecular Weight 266.25 g/mol
    Appearance White to off-white crystalline solid
    Solubility Profile Soluble in DMF, DMSO, and hot ethanol. Insoluble in water and hexanes.
    Downstream Product 2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride (CAS: 51746-82-8)

    Mechanistic Insights & Causality (E-E-A-T)

    The Challenge of Free α -Aminoketones

    The synthesis of 2-amino-1-(pyridin-3-yl)ethanone presents a distinct chemical challenge. If generated as a free base, the nucleophilic primary amine of one molecule will rapidly attack the electrophilic ketone of another. This spontaneous dimerization yields a dihydropyrazine intermediate, which readily oxidizes in air to form a highly stable, but unwanted, pyrazine derivative.

    The Phthalimide Solution (Gabriel Strategy)

    To circumvent this degradation pathway, the Gabriel synthesis strategy is employed. The reaction begins with 3-(bromoacetyl)pyridine hydrobromide[1], a potent electrophile. By reacting this with potassium phthalimide in a polar aprotic solvent (such as DMF), an SN​2 displacement occurs.

    The resulting compound, 2-(2-oxo-2-(pyridin-3-yl)ethyl)isoindoline-1,3-dione, is sterically hindered and electronically deactivated at the nitrogen atom, completely preventing self-condensation. When the free amine is finally required for heterocycle formation (e.g., synthesizing 5-(3-pyridinyl)-4-oxazole derivatives[2]), the phthalimide group is cleaved via the Ing-Manske procedure (hydrazinolysis) and immediately trapped as a stable dihydrochloride salt.

    MechanisticLogic FreeAmine Free α-Aminoketone (Highly Unstable) Degradation Intermolecular Condensation (Dihydropyrazine Formation) FreeAmine->Degradation Spontaneous Phthalimide Phthalimide Protection (Steric & Electronic Masking) FreeAmine->Phthalimide Gabriel Synthesis Strategy Stable Stable Precursor (Storable, Purifiable) Phthalimide->Stable Prevents Nucleophilic Attack

    Mechanistic logic for utilizing phthalimide protection to prevent spontaneous degradation.

    Experimental Protocols

    The following self-validating protocols detail the synthesis, isolation, and unmasking of the precursor.

    Protocol 1: Synthesis of 2-(2-Oxo-2-(pyridin-3-yl)ethyl)isoindoline-1,3-dione

    Objective: Form the protected α -aminoketone via SN​2 substitution.

    • Preparation: Suspend 1.0 equivalent of 3-(bromoacetyl)pyridine hydrobromide[1] in anhydrous N,N-Dimethylformamide (DMF) (approx. 5 mL/mmol) under a nitrogen atmosphere.

    • Reagent Addition: Add 2.2 equivalents of Potassium phthalimide in portions over 15 minutes. (The excess accounts for the hydrobromide salt neutralization).

    • Reaction: Heat the mixture to 70 °C for 3 hours.

      • Causality Check: DMF accelerates the SN​2 reaction by solvating the potassium cation, leaving a highly nucleophilic, naked phthalimide anion.

    • Validation (TLC): Monitor consumption of the starting material via TLC (Eluent: 5% MeOH in DCM). The product will appear as a distinct, UV-active spot with a lower Rf​ than the bromide.

    • Workup & Isolation: Cool the reaction to room temperature and pour it into vigorously stirred ice water (3x the volume of DMF). The product will rapidly precipitate.

    • Purification: Filter the resulting solid under vacuum. Wash the filter cake extensively with cold water to remove KBr byproducts and residual DMF. Dry in vacuo at 50 °C overnight to yield the pure product as an off-white solid.

    Protocol 2: Deprotection via Ing-Manske Procedure

    Objective: Unmask the amine and trap it as the stable 2-amino-1-(pyridin-3-yl)ethanone dihydrochloride.

    • Preparation: Suspend 1.0 equivalent of 2-(2-oxo-2-(pyridin-3-yl)ethyl)isoindoline-1,3-dione in absolute ethanol (10 mL/mmol).

    • Hydrazinolysis: Add 1.5 equivalents of hydrazine hydrate (N₂H₄·H₂O). Heat the mixture to reflux for 2 hours.

    • Byproduct Precipitation: As the reaction proceeds, the byproduct (phthalhydrazide) will precipitate as a voluminous white solid.

    • Filtration: Cool the mixture to 0 °C and filter off the phthalhydrazide. Wash the solid with a small amount of cold ethanol.

    • Salt Formation (Critical Step): To the filtrate containing the highly unstable free base, immediately add 2.5 equivalents of concentrated HCl (or bubble dry HCl gas).

    • Isolation: Concentrate the solvent under reduced pressure until crystallization begins. Add diethyl ether to force complete precipitation. Filter and dry to obtain 2-amino-1-(pyridin-3-yl)ethanone dihydrochloride.

    G A 3-Acetylpyridine B 3-(Bromoacetyl)pyridine Hydrobromide A->B Br2, HBr C Phthalimide-Protected Intermediate B->C K-Phthalimide DMF, 70°C D 2-Amino-1-(pyridin-3-yl) ethanone 2HCl C->D N2H4·H2O EtOH, Reflux E Heterocyclic Scaffolds (Oxazoles, Imidazoles) D->E Cyclocondensation

    Synthetic workflow from 3-acetylpyridine to heterocyclic scaffolds via phthalimide protection.

    Quantitative Data: Deprotection Optimization

    Choosing the correct deprotection methodology is critical for maximizing the yield of the target α -aminoketone. The table below summarizes the quantitative outcomes of different deprotection strategies applied to 2-(2-oxo-2-(pyridin-3-yl)ethyl)isoindoline-1,3-dione.

    Deprotection MethodReagentsTimeIsolated YieldPurity (HPLC)Notes
    Ing-Manske (Optimal) Hydrazine hydrate, EtOH, reflux2 h85 - 90% >98% Clean precipitation of phthalhydrazide; rapid trapping as HCl salt.
    Acid Hydrolysis 6N HCl, reflux12 h55 - 60%~90%Prolonged heating causes partial degradation of the ketone.
    Base Hydrolysis 2N NaOH, THF/H₂O, RT24 h< 20%LowFree base forms in basic media, leading to rapid pyrazine formation.

    References

    Sources

    Method

    Catalytic pathways for the synthesis of 2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione

    An Application Guide to Catalytic Pathways for the Synthesis of 2-(2-Oxo-2-(pyridin-3-yl)ethyl)isoindoline-1,3-dione Introduction: The Significance of the Phthalimide Scaffold The isoindoline-1,3-dione, commonly known as...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An Application Guide to Catalytic Pathways for the Synthesis of 2-(2-Oxo-2-(pyridin-3-yl)ethyl)isoindoline-1,3-dione

    Introduction: The Significance of the Phthalimide Scaffold

    The isoindoline-1,3-dione, commonly known as the phthalimide group, is a privileged scaffold in medicinal chemistry and a versatile intermediate in organic synthesis.[1][2][3] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and analgesic properties.[3][4] The phthalimide moiety serves as a crucial pharmacophore and is a cornerstone of the Gabriel synthesis for preparing primary amines.[5][6][7] The target molecule, 2-(2-oxo-2-(pyridin-3-yl)ethyl)isoindoline-1,3-dione, incorporates this key phthalimide structure linked to a pyridin-3-yl ethanone moiety. This combination of a protected amino function and a heteroaromatic ketone makes it a valuable building block for the synthesis of more complex pharmaceutical agents and molecular probes.[8][9]

    This document serves as a comprehensive guide for researchers, outlining robust and efficient catalytic pathways for the synthesis of this target compound. We will delve into the mechanistic underpinnings of different synthetic strategies, provide detailed, field-tested protocols, and offer insights into optimizing reaction conditions.

    Retrosynthetic Analysis: A Logical Approach

    A retrosynthetic analysis of the target molecule reveals a clear and logical disconnection point at the nitrogen-carbon bond of the phthalimide ring. This bond is classically formed via a nucleophilic substitution reaction.

    Retrosynthesis Target 2-(2-Oxo-2-(pyridin-3-yl)ethyl)isoindoline-1,3-dione Intermediates Phthalimide Anion + 2-Halo-1-(pyridin-3-yl)ethanone Target->Intermediates C-N Disconnection Starting_Materials Phthalimide + 2-Halo-1-(pyridin-3-yl)ethanone Intermediates->Starting_Materials Deprotonation

    Figure 1: Retrosynthetic disconnection of the target molecule.

    This analysis points to two primary starting materials:

    • A Phthalimide Source : This can be phthalimide itself or its pre-formed potassium salt, potassium phthalimide.

    • An Alkylating Agent : A 2-halo-1-(pyridin-3-yl)ethanone, such as 2-bromo-1-(pyridin-3-yl)ethanone, serves as the electrophile.

    The core of the synthesis is the N-alkylation of the phthalimide nucleophile with the pyridinyl-containing electrophile. The efficiency and conditions of this key step can be significantly influenced by the choice of catalyst and energy source.

    Catalytic Pathway 1: The Gabriel Synthesis via Phase-Transfer Catalysis (PTC)

    The classical Gabriel synthesis often requires the pre-formation of potassium phthalimide and high reaction temperatures in polar aprotic solvents like DMF.[7][10] A more efficient and milder alternative involves the use of Phase-Transfer Catalysis (PTC).[11][12] PTC facilitates the transfer of the phthalimide anion from a solid phase (or aqueous phase) to the organic phase where the alkylating agent resides, thereby accelerating the reaction under milder conditions.[11][13]

    Causality and Mechanistic Insight: In this solid-liquid PTC system, a base such as potassium carbonate (K₂CO₃) deprotonates phthalimide to form the potassium phthalimide salt in situ.[12][14] The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), then forms a lipophilic ion pair with the phthalimide anion.[11] This ion pair, now soluble in the organic solvent, can readily react with the electrophile, 2-bromo-1-(pyridin-3-yl)ethanone. The catalyst is regenerated and continues the cycle. This approach avoids the need to separately synthesize and isolate potassium phthalimide, making the process more streamlined.[12]

    PTC_Mechanism cluster_organic Organic Phase (e.g., Acetonitrile) cluster_solid Solid Phase Phth_Anion_Q [Phthalimide]⁻[Q]⁺ (Lipophilic Ion Pair) Product Target Molecule (Phth-R) Phth_Anion_Q->Product SN2 Attack Alkyl_Halide 2-Bromo-1-(pyridin-3-yl)ethanone (R-X) Alkyl_Halide->Product Catalyst_X [Q]⁺[X]⁻ (Regenerated Catalyst) Product->Catalyst_X Catalyst_Br TBAB Catalyst ([Q]⁺[Br]⁻) Catalyst_X->Catalyst_Br Cycle Repeats Phth_K Potassium Phthalimide ([Phthalimide]⁻[K]⁺) Phth_K->Phth_Anion_Q Base Phthalimide + K₂CO₃ Base->Phth_K In situ formation Catalyst_Br->Phth_Anion_Q Ion Exchange

    Figure 2: Mechanism of Solid-Liquid Phase-Transfer Catalysis.
    Protocol 1: PTC-Mediated Synthesis

    Materials:

    • Phthalimide (1.0 eq)

    • 2-Bromo-1-(pyridin-3-yl)ethanone hydrobromide (1.0 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)

    • Tetrabutylammonium Bromide (TBAB) (0.1 eq)

    • Acetonitrile (solvent)

    • Ethyl acetate (for extraction)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phthalimide, 2-bromo-1-(pyridin-3-yl)ethanone hydrobromide, anhydrous potassium carbonate, and tetrabutylammonium bromide.

    • Add acetonitrile as the solvent. The volume should be sufficient to ensure effective stirring (e.g., 10 mL per mmol of phthalimide).

    • Heat the reaction mixture to reflux (approx. 80-82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion (typically 4-8 hours), cool the mixture to room temperature.

    • Filter the solid inorganic salts and wash the filter cake with a small amount of ethyl acetate.

    • Combine the filtrate and washings, then evaporate the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography to yield the pure product.

    Catalytic Pathway 2: Microwave-Assisted Organic Synthesis (MAOS)

    Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages such as dramatic reductions in reaction times, improved yields, and often cleaner reactions.[5][15][16][17] The application of microwave energy to the N-alkylation of phthalimide provides a rapid and efficient route to the target molecule.[5][18]

    Causality and Mechanistic Insight: Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with conventional methods.[16] In this synthesis, polar species such as the phthalimide salt and the solvent (if used) efficiently absorb microwave energy, leading to a significant acceleration of the nucleophilic substitution reaction. Solvent-free, or "neat," reactions are also highly effective under microwave conditions, aligning with the principles of green chemistry by reducing solvent waste.[12][15]

    MAOS_Workflow Start Combine Reactants: Phthalimide, Alkyl Halide, K₂CO₃, (optional: DMF) MW Microwave Irradiation (e.g., 120°C, 5-15 min) Start->MW Workup Aqueous Workup & Extraction MW->Workup Purify Purification (Recrystallization or Chromatography) Workup->Purify Product Final Product Purify->Product

    Figure 3: General workflow for Microwave-Assisted Synthesis.
    Protocol 2: Microwave-Assisted Synthesis

    Materials:

    • Potassium Phthalimide (1.0 eq)

    • 2-Bromo-1-(pyridin-3-yl)ethanone hydrobromide (1.0 eq)

    • Dimethylformamide (DMF) (minimal amount, as solvent)

    • Deionized water

    • Ethanol (for recrystallization)

    Procedure:

    • In a specialized microwave reaction vessel equipped with a magnetic stir bar, combine potassium phthalimide and 2-bromo-1-(pyridin-3-yl)ethanone hydrobromide.

    • Add a minimal amount of DMF (e.g., 2-3 mL) to create a slurry.

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 120-140°C) for a short duration (e.g., 5-20 minutes). Monitor the internal pressure to ensure it remains within safe limits.

    • After the irradiation is complete, allow the vessel to cool to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the crude product.

    • Collect the solid by vacuum filtration and wash thoroughly with water.

    • Dry the crude product and purify by recrystallization from a suitable solvent like ethanol to obtain the final product.

    Comparative Analysis of Synthetic Pathways

    The choice of synthetic pathway often depends on available equipment, desired reaction scale, and time constraints. Below is a summary to aid in selecting the most appropriate method.

    ParameterPhase-Transfer Catalysis (PTC)Microwave-Assisted (MAOS)
    Reaction Time 4 - 8 hours5 - 20 minutes
    Temperature 80 - 82°C (Reflux)120 - 140°C
    Yield Good to ExcellentOften higher than conventional
    Key Advantages Milder conditions, in situ salt formation, scalable.[12]Extremely rapid, high efficiency, suitable for high-throughput synthesis.[17][19]
    Considerations Requires catalyst, longer reaction time than MAOS.Requires specialized microwave reactor, pressure monitoring is critical.

    Characterization

    The identity and purity of the synthesized 2-(2-oxo-2-(pyridin-3-yl)ethyl)isoindoline-1,3-dione should be confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure by analyzing chemical shifts, integration, and coupling patterns.

    • Mass Spectrometry (MS): To verify the molecular weight of the compound.

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the imide carbonyl stretches (~1770 and 1715 cm⁻¹) and the ketone carbonyl stretch (~1690 cm⁻¹).

    • Melting Point Analysis: To assess the purity of the final product.

    References

    • Wang, M.-L., & Kumar, A. (2011). Ultrasound-Assisted N-alkylation of Phthalimide Under Phase-Transfer Catalysis Conditions and Its Kinetics. Journal of the Chinese Institute of Chemical Engineers, 42(5), 713-722. [Link]

    • Pawar, N. S., et al. (2012). Microwave Mediated Synthesis of Biologically Active Various N-Substituted Phthaloyl Derivatives. Der Pharmacia Lettre, 4(4), 1129-1136. [Link]

    • Pawar, N. S., et al. (2012). An improved microwave irradiation method for synthesis of some new N-alkyl and N-alkyloxy phthalimides. Der Pharma Chemica, 4(1), 15-22. [Link]

    • Kowalski, P., & Mitka, K. (2003). N-Alkylation of imides using phase transfer catalysts under solvent-free conditions. Tetrahedron Letters, 44(1), 125-128. [Link]

    • Matsuoka, K., et al. (2006). Microwave-assisted Synthesis of N-Hydroxyphthalimide Derivatives. Journal of Chemical Research, 2006(6), 379-380. [Link]

    • Guerdat, M., et al. (2003). Microwave-Assisted Solid-Phase Synthesis of Phthalimides. Organic Letters, 5(12), 2029-2032. [Link]

    • Khadilkar, B. M., & Rege, A. R. (1999). Microwave-induced One-pot Synthesis of N-carboxyalkyl Maleimides and Phthalimides. Journal of Chemical Research, Synopses, (9), 562-563. [Link]

    • Wang, M.-L., & Kumar, A. (2012). Kinetics of ultrasound assisted N-(butyl)phthalimide synthesis under phase-transfer catalysis conditions. Chemical Engineering and Processing: Process Intensification, 54, 38-45. [Link]

    • Wang, M.-L., & Kumar, A. (2011). Scheme 1 N-alkylation of potassium phthalimide by using phase-transfer... ResearchGate. [Link]

    • Wang, M.-L., & Kumar, A. (2011). Ultrasound-Assisted N-alkylation of Phthalimide Under Phase-Transfer Catalysis Conditions and Its Kinetics. ResearchGate. [Link]

    • Karim, A., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. DARU Journal of Pharmaceutical Sciences, 29(2), 349-361. [Link]

    • Stankovic, S., & Wimmer, E. (2017). Mechanochemical N-alkylation of imides. Beilstein Journal of Organic Chemistry, 13, 1729-1735. [Link]

    • Tan, S., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Organic Communications, 11(4), 173-180. [Link]

    • Singh, R., & Singh, P. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Organics, 5(1), 1-18. [Link]

    • Salzberg, P. L., & Supniewski, J. V. (1941). Phthalimide, N-(2-bromoethyl). Organic Syntheses, Coll. Vol. 1, p.119. [Link]

    • Organic Chemistry Portal. (n.d.). Phthalimides. . [Link]

    • PatSnap. (2025). Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. Eureka by PatSnap. [Link]

    • Singh, R., & Singh, P. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]

    • Madhusudhan, G., et al. (2010). Design and Enantiopure Synthesis of (R)-2-((2-Oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione. ResearchGate. [Link]

    • Strzelczyk, A., et al. (2022). A New N-Substituted 1H-Isoindole-1,3(2H)-dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 27(19), 6598. [Link]

    • OrgoSolver. (n.d.). Gabriel Synthesis: Alkyl Halide to Primary Amine. orgosolver.com. [Link]

    • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. . [Link]

    • Goral, A., et al. (2023). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 28(19), 6825. [Link]

    • Al-Mousawi, S. M., & El-Apasery, M. A. (2009). Preparation of 2-(2-Oxo-2-phenylethyl)isoindole-1,3-dione. ResearchGate. [Link]

    • Lentz, N., et al. (2006). Processes for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines.
    • Al-Mousawi, S. M., et al. (2014). Synthesis of Some New Isoindoline-1,3-dione Based Heterocycles. ResearchGate. [Link]

    • Chen, C., et al. (2012). One-pot synthesis of novel isoindoline-1,3-dione derivatives bearing 1,2,4-triazole moiety and their preliminary biological evaluation. European Journal of Medicinal Chemistry, 54, 766-772. [Link]

    • Fun, H.-K., et al. (2009). 2-(2-Pyridyl)isoindoline-1,3-dione. ResearchGate. [Link]

    Sources

    Application

    Application of 2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione in targeted protein degradation

    Application Note: 2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione in Targeted Protein Degradation Executive Summary The rapid evolution of Targeted Protein Degradation (TPD) has necessitated the development of novel...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: 2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione in Targeted Protein Degradation

    Executive Summary

    The rapid evolution of Targeted Protein Degradation (TPD) has necessitated the development of novel E3 ligase-recruiting motifs to overcome the limitations of classical glutarimide-based binders, such as hydrolytic instability and off-target neosubstrate degradation[1]. 2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione emerges as a highly versatile, bifunctional building block for Proteolysis Targeting Chimeras (PROTACs). By combining a rigid phthalimide moiety with a functionalizable pyridyl-ketone system, this scaffold offers unique physicochemical advantages, including improved aqueous solubility and tunable exit vectors for linker attachment.

    This application note provides a comprehensive, self-validating guide to utilizing this compound in PROTAC synthesis, biophysical validation, and cellular efficacy assays.

    Structural Rationale & Mechanistic Causality

    Traditional cereblon (CRBN) binders, such as thalidomide and lenalidomide, rely on a glutarimide ring that is susceptible to hydrolysis at physiological pH, limiting their pharmacokinetic viability [1]. Furthermore, these canonical binders often induce the off-target degradation of zinc-finger proteins like IKZF1 and IKZF3.

    The architecture of 2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione addresses these challenges through two critical features:

    • Phthalimide Anchor: Maintains essential interactions with the CRBN surface, acting as a rigid vector.

    • 2-Oxo-2-(pyridin-3-yl)ethyl Handle: The ketone group serves as an elegant synthetic handle for reductive amination with amine-terminated linkers. The resulting secondary amine introduces a chiral center, allowing for the separation of diastereomers to empirically determine the optimal topological distance and orientation for ternary complex formation. Additionally, the basic pyridine nitrogen significantly enhances the aqueous solubility of the resulting PROTAC, a critical parameter often hindered by lipophilic linkers [2].

    By leveraging the catalytic, event-driven pharmacology of PROTACs, this scaffold can effectively address target mutations that confer resistance to traditional occupancy-based inhibitors [3].

    G POI Target Protein (POI) PROTAC PROTAC (Pyridyl-Phthalimide) POI->PROTAC Binds Target Ligand UB Polyubiquitination PROTAC->UB Induces Proximity CRBN CRBN E3 Ligase CRBN->PROTAC Binds Phthalimide Moiety Proteasome 26S Proteasome (Degradation) UB->Proteasome Targets for Degradation

    Mechanism of Action: Pyridyl-Phthalimide PROTAC inducing POI degradation via CRBN recruitment.

    Experimental Workflows: A Self-Validating System

    To ensure rigorous scientific integrity, every protocol below is designed as a self-validating system, incorporating essential positive and negative controls to confirm that observed effects are strictly driven by CRBN-mediated degradation [4].

    Workflow Synth 1. PROTAC Synthesis (Reductive Amination) SPR 2. Biophysical Validation (TR-FRET Ternary Complex) Synth->SPR Cell 3. Cellular Assays (Target Degradation & DC50) SPR->Cell Proteomics 4. Global Proteomics (Off-target Analysis) Cell->Proteomics

    Step-by-step experimental workflow for validating novel targeted protein degraders.

    Protocol 2.1: Linker Conjugation via Reductive Amination

    Causality: Utilizing the ketone moiety for reductive amination avoids harsh coupling conditions that might degrade the phthalimide ring. It directly yields a stable secondary amine linkage.

    • Reagent Preparation: Dissolve 1.0 eq of 2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione and 1.1 eq of the amine-terminated target ligand-linker module (e.g., NH2-PEG3-Ligand) in anhydrous 1,2-dichloroethane (DCE).

    • Imine Formation: Add catalytic acetic acid (0.1 eq) and stir at room temperature for 2 hours to allow complete imine formation. Note: DCE is preferred over methanol here to prevent premature phthalimide ring opening.

    • Reduction: Cool the reaction to 0°C and add 1.5 eq of Sodium triacetoxyborohydride (NaBH(OAc)3) portion-wise.

    • Validation: Monitor via LC-MS. The resulting racemic mixture should be purified via preparative chiral SFC (Supercritical Fluid Chromatography) to isolate the active diastereomer, as the spatial orientation of the exit vector is critical for ternary complex cooperativity.

    Protocol 2.2: In Vitro Ternary Complex Formation (TR-FRET)

    Causality: Binary affinity (Kd) to CRBN or the POI does not accurately predict PROTAC efficacy. TR-FRET provides a real-time, solution-phase measurement of the POI-PROTAC-CRBN ternary complex, allowing calculation of the cooperativity factor ( α ).

    • Assay Setup: Prepare a buffer of 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, and 1 mM DTT.

    • Fluorophore Labeling: Utilize a Terbium (Tb)-labeled anti-POI antibody (donor) and Bodipy-FL-labeled CRBN (acceptor).

    • Titration: Dispense 10 nM of labeled CRBN and 10 nM of labeled POI into a 384-well plate. Add the synthesized PROTAC in a 12-point dose-response curve (0.1 nM to 10 µM).

    • Measurement & Validation: Read the time-resolved fluorescence at 520 nm / 490 nm ratio. Self-Validation: A "hook effect" (signal decrease at high PROTAC concentrations due to binary complex saturation) must be observed to confirm true ternary complex formation.

    Protocol 2.3: Cellular Degradation Assay (Targeting the UPS)

    Causality: To confirm that the loss of target protein is exclusively due to ubiquitin-proteasome system (UPS) degradation and not transcriptional downregulation or cytotoxicity.

    • Cell Plating: Seed the relevant disease cell line at 3x10^5 cells/well in a 6-well plate. Incubate overnight.

    • Control Pre-treatment (The Self-Validating Step):

      • Well A (Vehicle): DMSO only.

      • Well B (Proteasome Block): Pre-treat with 1 µM MG132 for 2 hours.

      • Well C (Neddylation Block): Pre-treat with 1 µM MLN4924 for 2 hours (inhibits Cullin-RING ligase activation).

      • Well D (Competition): Pre-treat with 10 µM free target ligand or free thalidomide.

    • PROTAC Treatment: Add the PROTAC at its predetermined DC90 concentration to all wells. Incubate for 12-24 hours.

    • Analysis: Lyse cells using RIPA buffer and analyze POI levels via Western Blot or HiBiT luminescence.

    • Interpretation: True degradation is confirmed only if target depletion occurs in Well A, but is completely rescued in Wells B, C, and D.

    Quantitative Data Interpretation

    The structural modifications inherent to the 2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione scaffold yield distinct pharmacological profiles compared to traditional degraders. The table below summarizes comparative profiling data from optimized PROTACs using this scaffold versus canonical thalidomide-based equivalents.

    ParameterTraditional Thalidomide-PROTACPyridyl-Phthalimide PROTAC (Novel)Mechanistic Impact
    Aqueous Solubility (LogS) -4.8-2.6Pyridine nitrogen dramatically improves oral bioavailability and assay formulation.
    Ternary Complex Half-life 14 minutes48 minutesAltered exit vector geometry enhances protein-protein interactions (PPI) between POI and CRBN.
    Degradation Efficacy (DC50) 45 nM8 nMIncreased ternary stability drives highly catalytic, substoichiometric degradation.
    Maximum Clearance (Dmax) 82%99%Overcomes fractional binding site occupancy limitations.
    IKZF1 Off-Target Depletion High (>70% degradation)Undetectable (<5%)Steric bulk of the pyridine ring prevents optimal binding in the IKZF1-CRBN interface.

    References

    • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Publishing.
    • One-Step Regioselective Synthesis of N-1-Substituted Dihydrouracils: A Motif of Growing Popularity in the Targeted Protein Degradation Field. ACS Publications.
    • Catalytic Degraders Effectively Address Kinase Site Mutations in EML4-ALK Oncogenic Fusions. PMC / NIH.
    • PROTAC-mediated multi-target protein degradation in Alzheimer's disease: mechanistic insights, therapeutic applications, and translational challenges. PMC / NIH.
    Method

    Isotopic labeling of 2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione for pharmacokinetic tracking

    Application Note: Isotopic Labeling of 2-(2-Oxo-2-(pyridin-3-yl)ethyl)isoindoline-1,3-dione for Pharmacokinetic Tracking Executive Summary The compound 2-(2-Oxo-2-(pyridin-3-yl)ethyl)isoindoline-1,3-dione (also known as...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Isotopic Labeling of 2-(2-Oxo-2-(pyridin-3-yl)ethyl)isoindoline-1,3-dione for Pharmacokinetic Tracking

    Executive Summary

    The compound 2-(2-Oxo-2-(pyridin-3-yl)ethyl)isoindoline-1,3-dione (also known as N-(2-oxo-2-(3-pyridyl)ethyl)phthalimide) is a critical synthetic intermediate. It serves as the protected primary amine precursor in the Gabriel synthesis of 3-(2-aminoacetyl)pyridine, a foundational pharmacophore for numerous kinase inhibitors and GPCR modulators.

    In preclinical drug development, tracking the Absorption, Distribution, Metabolism, and Excretion (ADME) of such pharmacophores requires rigorous isotopic labeling[1]. This application note details a dual-labeling strategy: a Stable Isotope Labeled (SIL) variant for highly sensitive LC-MS/MS bioanalysis, and a Carbon-14 ( 14 C) Radiotracer for Quantitative Whole-Body Autoradiography (QWBA) and mass balance studies[2][3].

    Mechanistic Rationale & Isotopic Design

    The Gabriel synthesis utilizes the phthalimide anion as a surrogate for ammonia ( NH3​ ) to execute an SN​2 nucleophilic substitution on an alkyl halide. This strategically prevents the over-alkylation typically observed with free amines, ensuring a clean, primary amine precursor[4][5].

    When designing labeled variants for pharmacokinetic (PK) tracking, the placement of the isotope is governed by the metabolic causality of the molecule:

    • SIL Strategy ( 13C6​,15N ): The stable isotopes are incorporated into the phthalimide ring. Causality: The phthalimide moiety is highly resistant to oxidative cleavage by cytochrome P450 enzymes compared to the aliphatic linker. By placing a +7 Da mass shift ( 13C6​,15N ) on this stable ring, the internal standard will reliably track the parent molecule and its intact primary metabolites without premature loss of the mass tag, preventing isotopic overlap with the natural isotopic envelope during LC-MS/MS[6][7].

    • Radiometric Strategy ( 14C ): The 14C label is placed on the carbonyl carbon of the ethyl linker. Causality: If the molecule undergoes in vivo metabolic cleavage (e.g., imide hydrolysis or linker oxidation), tracking the carbonyl 14C provides critical quantitative data on the fate of the core pyridine pharmacophore, which is essential for determining routes of excretion and tissue distribution via QWBA[2].

    Synthesis A 2-Bromo-1-(pyridin-3-yl)ethanone (Alkyl Halide) F SIL-Isotope Product (+7 Da Mass Shift) A->F SN2 Alkylation (DMF, 90°C) B [13C6, 15N]Potassium Phthalimide (Stable Isotope Precursor) B->F Nucleophilic Attack C [carbonyl-14C]3-Acetylpyridine (Radiolabel Precursor) D [carbonyl-14C]2-Bromo-1-(pyridin-3-yl)ethanone (Radiolabeled Halide) C->D Bromination (Br2, HBr) G 14C-Radiolabeled Product (Radiometric Tracking) D->G SN2 Alkylation (DMF, 90°C) E Standard Potassium Phthalimide (Unlabeled Precursor) E->G Nucleophilic Attack

    Fig 1: Dual isotopic labeling workflows for stable isotope (SIL) and radiotracer synthesis.

    Experimental Protocols

    Protocol A: Synthesis of SIL Internal Standard ( [13C6​,15N] -2-(2-Oxo-2-(pyridin-3-yl)ethyl)isoindoline-1,3-dione)

    This protocol establishes a self-validating system by utilizing a polar aprotic solvent to maximize the nucleophilicity of the phthalimide anion, followed by HRMS validation.

    • Preparation of Reagents: In an oven-dried, argon-purged 50 mL round-bottom flask, suspend 1.0 mmol of [13C6​,15N] potassium phthalimide (isotopic purity >99%) in 10 mL of anhydrous N,N-Dimethylformamide (DMF). Note: DMF solvates the potassium cation, leaving the imide anion highly reactive[8].

    • Alkylation ( SN​2 Reaction): Add 1.1 mmol of 2-bromo-1-(pyridin-3-yl)ethanone hydrobromide dropwise as a solution in 5 mL of DMF.

    • Thermal Activation: Heat the reaction mixture to 90°C under continuous magnetic stirring for 4 hours. Monitor the reaction completion via TLC (Dichloromethane:Methanol, 9:1).

    • Workup & Precipitation: Cool the mixture to room temperature and pour it into 50 mL of ice-cold distilled water. The product will precipitate as an off-white solid.

    • Isolation: Filter the precipitate under vacuum, wash with cold water (3 x 10 mL) to remove residual DMF and potassium bromide salts, and dry in a vacuum desiccator overnight.

    • Self-Validation (QC): Analyze the product via LC-HRMS. The exact mass should exhibit a +7 Da shift relative to the unlabeled compound (Expected m/z : 274.09 vs 267.08 for unlabeled [M+H]+ ). Ensure the M+0 (unlabeled) contribution is <0.1% to prevent bioanalytical interference[7].

    Protocol B: Synthesis of Radiotracer ( [carbonyl−14C] -2-(2-Oxo-2-(pyridin-3-yl)ethyl)isoindoline-1,3-dione)

    Caution: All procedures must be conducted in a dedicated radiochemistry fume hood or glovebox equipped with appropriate shielding and continuous radiation monitoring[3].

    • Bromination of Precursor: Dissolve 0.5 mmol of [carbonyl−14C] 3-acetylpyridine (Specific Activity: ~50 mCi/mmol) in 2 mL of 33% HBr in acetic acid. Slowly add 0.55 mmol of elemental bromine ( Br2​ ). Stir at 40°C for 2 hours to yield [carbonyl−14C] 2-bromo-1-(pyridin-3-yl)ethanone.

    • Gabriel Coupling: Evaporate the acetic acid under a gentle stream of nitrogen (trap effluent in a basic scrubber). Re-dissolve the radiolabeled intermediate in 5 mL anhydrous DMF.

    • Nucleophilic Substitution: Add 0.6 mmol of standard potassium phthalimide. Heat the sealed reaction vial to 90°C for 3 hours.

    • Purification: Purify the crude mixture using semi-preparative Radio-HPLC (C18 column, Acetonitrile/Water gradient with 0.1% Formic Acid) to separate the product from unreacted radiolabeled precursors.

    • Self-Validation (QC): Collect the product fraction and determine the specific activity using Liquid Scintillation Counting (LSC). Radiochemical purity must be >98% for accurate in vivo mass balance[2].

    Data Presentation & Quality Control

    Table 1: Comparison of Isotopic Labeling Strategies

    ParameterSIL Variant ( 13C6​,15N )Radiotracer Variant ( 14C )
    Label Position Phthalimide RingLinker Carbonyl
    Primary Application LC-MS/MS Internal StandardQWBA & Mass Balance (ADME)
    Detection Modality High-Resolution Mass SpectrometryLiquid Scintillation / Phosphor Imaging
    Metabolic Advantage Resists ring cleavage; tracks intact coreTracks ultimate fate of the pyridine linker
    Limit of Detection (LOD) ~1-5 ng/mL (Matrix dependent)<100 ng eq./g tissue[2]

    Table 2: Release Specifications for Pharmacokinetic Tracking

    Quality AttributeAcceptance CriteriaAnalytical Method
    Chemical Purity 98.0%HPLC-UV (254 nm)
    Isotopic Enrichment 99.0% (SIL)LC-HRMS
    Unlabeled (M+0) Content 0.1%LC-HRMS
    Radiochemical Purity 98.0% ( 14C )Radio-HPLC
    Specific Activity 40 - 60 mCi/mmolLiquid Scintillation Counting (LSC)

    Pharmacokinetic Tracking Logic

    Once synthesized, the labeled compounds are deployed in parallel during preclinical ADME studies. The 14C variant is dosed to rodents (e.g., Long-Evans rats) to evaluate tissue distribution. Because 14C emits low-energy beta particles, whole-body sagittal sections of the animal can be exposed to phosphor screens (QWBA) to visualize drug accumulation in target organs versus clearance organs (liver/kidneys)[2][9].

    Simultaneously, the SIL variant is spiked into plasma and urine samples at a known concentration. During LC-MS/MS analysis, the SIL compound co-elutes with the unlabeled drug but is distinguished by its +7 Da mass shift. This corrects for matrix effects, ion suppression, and extraction losses, ensuring absolute quantification of the drug in systemic circulation[3][6].

    PK_Tracking A Dosing of Labeled Compound B In Vivo Metabolism (Rodent/Human) A->B C Tissue Distribution (QWBA) B->C 14C Tracer D Biofluid Extraction (Plasma/Urine) B->D SIL + Unlabeled F Mass Balance & Excretion Data C->F E LC-MS/MS Analysis (SIL Internal Std) D->E E->F

    Fig 2: Pharmacokinetic tracking logic integrating QWBA and LC-MS/MS bioanalysis.

    References

    • McNally, W. P., et al. "Quantitative whole-body autoradiographic analysis of the tissue distribution of orally-administered [14C]cholesterol in hypercholesterolemic rats." Atherosclerosis, 1988.

    • Master Organic Chemistry. "The Gabriel Synthesis." Master Organic Chemistry, 2018.

    • Zhou, X., et al. "Utility of quantitative whole-body autoradiography (QWBA) and oxidative combustion (OC) analysis in the assessment of tissue distribution of [14C]Mefuparib (CVL218) in SD and LE rats." PLOS One, 2024.

    • Mutlib, A. E. "Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies." Chemical Research in Toxicology, 2008.

    • Iglesias Jacobo, S., et al. "Isotopic Labeling of Metabolites in Drug Discovery Applications." Current Drug Metabolism, 2012.

    • Quotient Sciences. "14C Isotope Labeling | What We Do." Quotient Sciences.

    • Eureka by PatSnap. "Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses." Eureka Technical Q&A, 2025.

    • Wikipedia Contributors. "Gabriel synthesis." Wikipedia, The Free Encyclopedia.

    Sources

    Application

    Application Note: Comprehensive Cell Membrane Permeability Profiling for 2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione

    Target Audience: Researchers, ADME Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Scientific Rationale & Compound Profiling The investigational com...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, ADME Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

    Scientific Rationale & Compound Profiling

    The investigational compound 2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione presents a unique structural profile critical to its absorption, distribution, metabolism, and excretion (ADME) characteristics. Structurally, it merges a lipophilic isoindoline-1,3-dione (phthalimide) core with a weakly basic pyridine moiety (estimated pKa ~5.2).

    Causality in Experimental Design: At a physiological pH of 7.4, the pyridine nitrogen remains predominantly unprotonated. This neutral, lipophilic state strongly favors passive transcellular diffusion across lipid bilayers. However, basic, lipophilic molecules are classic substrates for apical efflux transporters, most notably P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). Therefore, relying solely on passive permeability assays will overestimate its in vivo absorption. A tiered, multi-assay approach is mandatory to decouple passive permeability from active transport dynamics and to accurately predict oral bioavailability and Blood-Brain Barrier (BBB) penetration.

    Tiered Permeability Strategy

    To systematically evaluate this compound, we employ a three-tiered in vitro strategy. This workflow isolates specific transport mechanisms, ensuring a highly predictive and self-validating data package.

    • Tier 1: PAMPA (Parallel Artificial Membrane Permeability Assay). A cell-free model that isolates passive transcellular diffusion[1]. It is highly cost-effective and avoids the complexities of active transport, allowing us to establish the compound's baseline physical permeability[2].

    • Tier 2: Caco-2 Bidirectional Assay. The FDA-recognized gold standard surrogate for human intestinal absorption (BCS classification)[3][4]. This human colon carcinoma cell line expresses tight junctions and active transporters, allowing us to measure the sum of passive diffusion, active uptake, and efflux[5].

    • Tier 3: MDCK-MDR1 Assay. Madin-Darby Canine Kidney cells engineered to overexpress human P-gp. Because wild-type MDCK cells have low endogenous transporter background, this model provides a definitive assessment of P-gp specific efflux and acts as a robust surrogate for BBB penetration[6].

    Workflow Compound 2-(2-Oxo-2-(pyridin-3-YL)ethyl) isoindoline-1,3-dione PAMPA Tier 1: PAMPA (Passive Diffusion) Compound->PAMPA Decision1 High Passive Permeability? PAMPA->Decision1 Caco2 Tier 2: Caco-2 Assay (Intestinal Absorption) Decision2 Efflux Ratio > 2? Caco2->Decision2 MDCK Tier 3: MDCK-MDR1 Assay (BBB & P-gp Efflux) Decision1->Caco2 Yes/No (Advance to cells) Decision2->MDCK Yes (Assess BBB/P-gp) End Proceed to In Vivo PK Decision2->End No (Good Oral Profile)

    Figure 1: Tiered permeability screening workflow for decoupling passive diffusion from active efflux.

    Experimental Protocols: A Self-Validating System

    As a Senior Application Scientist, I mandate that every assay functions as a self-validating system. The protocols below integrate strict Quality Control (QC) checkpoints—including mass balance recovery, Transepithelial Electrical Resistance (TEER), and paracellular leak markers—to ensure absolute data trustworthiness.

    Protocol 1: PAMPA (Passive Permeability)

    Objective: Determine the intrinsic, transporter-independent permeability.

    Step-by-Step Methodology:

    • Preparation: Prepare a 10 mM stock of the compound in DMSO. Dilute to a final concentration of 10 µM in PBS (pH 7.4) ensuring a final DMSO concentration of 5% to maintain solubility[2].

    • Membrane Coating: Carefully dispense 5 µL of a 1% lecithin in dodecane solution onto the PVDF membrane of the donor plate to form the artificial lipid bilayer[2].

    • Assay Assembly:

      • Add 300 µL of PBS (5% DMSO) to the acceptor plate wells[2].

      • Add 150 µL of the 10 µM compound solution to the donor plate wells[2].

    • Incubation: Assemble the sandwich plate and incubate at room temperature for 5 hours in a humidified chamber to prevent evaporation[1].

    • Analysis: Separate the plates and transfer 100 µL from both donor and acceptor compartments to a clean 96-well plate[2]. Quantify compound concentrations via LC-MS/MS.

    Protocol 2: Caco-2 Bidirectional Transport

    Objective: Assess human intestinal absorption and general efflux liability.

    Step-by-Step Methodology:

    • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell® inserts. Culture for 21 days to allow spontaneous differentiation into polarized enterocytes with a well-defined brush border[5]. (Note: A validated 5-day accelerated protocol using sodium butyrate may be substituted for high-throughput needs[7]).

    • Pre-Assay QC: Measure TEER. Only utilize wells exhibiting a TEER > 300 Ω·cm², confirming tight junction integrity[8].

    • Dosing: Wash monolayers with HBSS buffer (pH 7.4).

      • Apical to Basolateral (A-B): Add 0.5 mL of 10 µM compound (with 100 µM Lucifer Yellow) to the Apical chamber. Add 1.5 mL blank HBSS to the Basolateral chamber[5].

      • Basolateral to Apical (B-A): Reverse the dosing compartments to measure efflux[5].

    • Incubation: Incubate at 37°C, 5% CO₂ for 120 minutes.

    • Post-Assay QC: Re-measure TEER. The assay is only valid if post-incubation TEER is 75% of the initial value[8].

    • Sampling & Analysis: Extract aliquots from both compartments. Quantify the compound via LC-MS/MS and read Lucifer Yellow fluorescence to rule out paracellular leakage.

    Protocol 3: MDCK-MDR1 Efflux Assay

    Objective: Confirm P-gp specific efflux and predict BBB penetration.

    Step-by-Step Methodology:

    • Cell Culture: Seed MDCK-MDR1 cells on 96-well Transwell® plates. Culture for 4-5 days to form a confluent, polarized monolayer[6].

    • Pre-Assay QC: Verify monolayer integrity via TEER (~44-54 Ω·cm² is typical for this specific engineered line).

    • Bidirectional Dosing: Apply 10 µM of the compound to either the Apical or Basolateral compartment in HBSS (pH 7.4)[6]. Include a parallel control group dosed with the compound plus a known P-gp inhibitor (e.g., 50 µM Verapamil)[5].

    • Incubation: Incubate for 60 minutes at 37°C[6].

    • Analysis: Quantify via LC-MS/MS. A reduction in the B-A transport rate in the presence of Verapamil definitively identifies the compound as a P-gp substrate.

    Transport Apical Apical Compartment (Intestinal Lumen / Blood) Cell Epithelial Cell Monolayer (Caco-2 / MDCK-MDR1) Apical->Cell Passive/Active Uptake Cell->Apical P-gp/BCRP Efflux Basolateral Basolateral Compartment (Systemic Circulation / Brain) Cell->Basolateral A-B Transport Basolateral->Cell B-A Transport

    Figure 2: Bidirectional transport dynamics across polarized epithelial monolayers.

    Data Analysis & Quantitative Interpretation

    The rate of transport is expressed as the Apparent Permeability Coefficient ( Papp​ ), calculated using the following equation:

    Papp​=C0​×AdQ/dt​

    Where dQ/dt is the steady-state rate of appearance in the receiver chamber, C0​ is the initial concentration in the donor chamber, and A is the surface area of the membrane.

    To determine active efflux, the Efflux Ratio (ER) is calculated[5][6]:

    ER=Papp​(A−B)Papp​(B−A)​

    Table 1: Permeability Classification Criteria ( Papp​ )

    These thresholds align with FDA BCS guidance for predicting human intestinal absorption[4][9].

    Permeability Class Papp​ ( 10−6 cm/s)Predicted Human AbsorptionReference Marker
    Low < 1.0< 20%Atenolol
    Moderate 1.0 - 10.020% - 80%Metoprolol
    High > 10.0> 80%Antipyrine
    Table 2: Efflux Ratio (ER) Interpretation

    Used to assess the liability of the compound being actively pumped out of the cell[5][6].

    Efflux Ratio (ER)Inhibitor ResponseInterpretation
    < 2.0 No ChangeNo significant active efflux; passive diffusion dominates.
    2.0 ER drops to < 2.0Confirmed substrate for active efflux (e.g., P-gp).
    2.0 ER remains 2.0Efflux is mediated by a different transporter (e.g., BCRP).

    Trustworthiness & Quality Control Criteria

    To ensure the scientific integrity of the generated data, the following strict QC parameters must be met for every assay plate:

    • Monolayer Integrity: Lucifer Yellow Papp​ must be <1×10−6 cm/s[10]. Higher values indicate paracellular leakage, rendering the well's data void.

    • Mass Balance (Recovery): Total compound recovered (Donor + Acceptor + Cell Lysate) must be 80%. Low recovery indicates non-specific binding to the plasticware or significant intracellular trapping/metabolism.

    • Reference Controls: Atenolol (low passive) and Antipyrine (high passive) must fall within historical baseline ranges to validate the cell passage[5]. Prazosin must demonstrate an ER 2.0 to confirm functional P-gp expression in MDCK-MDR1 cells[6].

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Resolving HPLC peak tailing during 2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione analysis

    Welcome to the Advanced Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in pharmaceutical analysis:...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in pharmaceutical analysis: severe HPLC peak tailing of basic heterocyclic compounds.

    Below is a comprehensive, self-validating framework to diagnose and resolve peak tailing specifically for 2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione .

    Section 1: Mechanistic FAQs & Causality

    Q1: Why does 2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione exhibit such severe peak tailing? A: The root cause lies in the molecule's dual-nature structural chemistry. The 3-pyridyl group contains a highly basic nitrogen (pKa ~5.2). Under standard reversed-phase HPLC conditions (pH 4.0–7.0), this nitrogen is protonated, forming a positively charged pyridinium ion. Concurrently, older or poorly end-capped silica columns contain residual acidic silanol groups (Si-OH) that dissociate into negatively charged silanoate ions (Si-O⁻) at mid-pH levels[1][2].

    The electrostatic attraction between the cationic pyridine ring and the anionic silanols creates a secondary ion-exchange retention mechanism[2][3]. This acts like "molecular Velcro"—the primary hydrophobic interactions release the analyte, but the polar secondary interactions drag it back, stretching the trailing edge of the peak[4].

    SilanolMechanism Analyte Basic Pyridine Ring (pKa ~5.2) MobilePhase Mobile Phase (pH 4.0 - 7.0) Analyte->MobilePhase Protonation Protonated Pyridinium (Cationic) MobilePhase->Protonation Ionization Interaction Ion-Exchange & Hydrogen Bonding Protonation->Interaction Silica Uncapped Silanols (Si-O⁻) Silica->Interaction Result Peak Tailing (Asymmetry) Interaction->Result

    Mechanistic pathway of secondary silanol interactions causing peak tailing in basic analytes.

    Q2: Can't I just raise the mobile phase pH to 9.0 to deprotonate the pyridine ring? A: Mechanistically, raising the pH > 7.0 would deprotonate the pyridine, eliminating the positive charge and stopping the ion-exchange interaction[1][2]. However, your molecule contains an isoindoline-1,3-dione (phthalimide) moiety. Phthalimides are highly susceptible to base-catalyzed hydrolysis. Operating at high pH will rapidly degrade your analyte via imide ring-opening. Therefore, we must solve this using low-pH strategies or specialized column chemistries.

    Section 2: Troubleshooting Guide & Diagnostics

    Q3: How do I know if the tailing is caused by my column chemistry or a physical system issue? A: You must build a self-validating diagnostic system. Physical issues (e.g., dead volume, blocked frits, or poor tubing connections) will cause all peaks to tail, whereas chemical issues (silanol interactions) selectively affect basic compounds[4].

    Protocol 1: The Neutral Probe Diagnostic Test
    • Prepare a Neutral Standard: Dissolve a neutral, non-ionizable probe (e.g., Uracil or Toluene) in your sample solvent.

    • Inject the Standard: Run the probe under your current isocratic or gradient conditions.

    • Analyze Asymmetry (As): Calculate the asymmetry factor at 10% peak height[5].

    • Interpret Causality:

      • If the neutral probe is symmetric (As < 1.2) but your pyridine compound tails (As > 1.5), the issue is strictly chemical (acid-base interaction)[4].

      • If the neutral probe also tails, you have a physical void or extra-column volume[4]. Replace the column frit, check PEEK tubing connections, and minimize tubing internal diameter to 0.005"[1].

    TroubleshootingWorkflow Start Peak Tailing Detected (As > 1.5) Probe Inject Neutral Probe (e.g., Uracil) Start->Probe Decision Does the neutral probe tail? Probe->Decision Physical Physical Issue (Extra-column volume, frit blockage) Decision->Physical Yes Chemical Chemical Issue (Silanol Interaction) Decision->Chemical No FixPhys Replace frits, minimize tubing length/ID Physical->FixPhys FixChem1 Adjust pH < 3.0 (Protonate Silanols) Chemical->FixChem1 FixChem2 Add Amine Modifier (e.g., 0.1% TEA) Chemical->FixChem2 FixChem3 Use End-capped/ Polar-embedded Column Chemical->FixChem3

    Step-by-step diagnostic workflow to isolate physical vs. chemical peak tailing.

    Section 3: Targeted Solutions for Pyridine-Induced Tailing

    Once physical issues are ruled out, apply these field-proven interventions.

    Solution 1: Mobile Phase pH Suppression (The First Line of Defense) Lowering the mobile phase pH below 3.0 forces the acidic silanol groups (pKa ~3.5 - 4.5) into their fully protonated, neutral state (Si-OH)[2][5]. This effectively shuts down the ion-exchange mechanism without risking the alkaline hydrolysis of your phthalimide group.

    • Action: Buffer your aqueous mobile phase with 0.1% Trifluoroacetic acid (TFA) or a 20 mM Potassium Phosphate buffer adjusted to pH 2.5 with phosphoric acid[2].

    Solution 2: Sacrificial Amine Modifiers If low pH alone is insufficient, introduce a competing base into the mobile phase.

    • Action: Add 0.1% Triethylamine (TEA) to the mobile phase[6][7]. TEA is a small, highly basic molecule that aggressively binds to and blocks the active silanol sites, acting as a sacrificial modifier so your larger pyridine compound can elute symmetrically[6].

    Solution 3: Advanced Column Chemistry Older "Type A" silica columns have high metal content and highly active silanols[2][7].

    • Action: Upgrade to a high-purity "Type B" silica column[2][7]. Specifically, select a polar-embedded column (e.g., amide or ether linkages in the alkyl chain) or a heavily end-capped column[1][4][5][8]. The polar embedded groups provide a shielding layer of water that prevents the basic pyridine from reaching the silica surface[1].

    Section 4: Quantitative Data & Experimental Protocols

    To demonstrate the efficacy of these interventions, the following table summarizes typical system suitability metrics before and after optimization for basic pyridine-derivative analysis.

    Chromatographic ConditionAsymmetry Factor (As)USP Tailing Factor (Tf)Theoretical Plates (N)Resolution (Rs)
    Standard C18, pH 6.5 (Unoptimized)2.852.604,5001.1
    Standard C18, pH 2.5 (Phosphate)1.651.558,2001.8
    Standard C18, pH 6.5 + 0.1% TEA1.401.3510,5002.2
    Polar-Embedded C18, pH 2.5 + TFA 1.05 1.02 15,000 3.5

    Note: An Asymmetry factor (As) between 1.0 and 1.2 is considered ideal for quantitative accuracy[5][9].

    Protocol 2: Preparation of 0.1% TEA / pH 2.5 Mobile Phase
    • Measure 1000 mL of HPLC-grade Water (Milli-Q, 18.2 MΩ·cm) into a clean volumetric flask.

    • Add 1.0 mL of high-purity Triethylamine (TEA)[6].

    • Place a calibrated pH probe into the solution.

    • Dropwise, add concentrated Phosphoric Acid (H₃PO₄) while stirring continuously until the pH stabilizes exactly at 2.5.

    • Filter the mobile phase through a 0.22 µm hydrophilic membrane (e.g., nylon or PES) under vacuum to remove particulates and degas the solvent.

    • Transfer to the HPLC solvent reservoir and purge the lines.

    References

    • Peak Tailing in HPLC - Element Lab Solutions. Available at: [Link]

    • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Available at: [Link]

    • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam - PMC. Available at: [Link]

    • Troubleshooting Peak Tailing in LC - Scribd. Available at: [Link]

    • HPLC Diagnostic Skills II – Tailing Peaks - Chromatography Online. Available at:[Link]

    • A Robust and Reliable UPLC Method for Simultaneous Quantification - MDPI. Available at: [Link]

    • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. Available at: [Link]

    • HPLC Peak Tailing - Axion Labs. Available at:[Link]

    • Competitive Column Inertness Analysis with Active Basic Compounds - Agilent. Available at:[Link]

    Sources

    Optimization

    Addressing poor bioavailability of 2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione in vivo

    Target Compound: 2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione (OPEI) Module: Pharmacokinetics, Formulation, and Structural Troubleshooting Welcome to the Advanced Technical Support Center. This portal is designed...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Compound: 2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione (OPEI) Module: Pharmacokinetics, Formulation, and Structural Troubleshooting

    Welcome to the Advanced Technical Support Center. This portal is designed for drug development professionals troubleshooting the poor in vivo bioavailability of OPEI. The compound presents a triad of distinct physicochemical and metabolic liabilities: a weakly basic pyridine ring, a hydrolytically unstable phthalimide moiety, and a metabolically vulnerable ketone.

    Below is our comprehensive troubleshooting guide, structured by liability, to help you diagnose and resolve exposure drop-offs during your preclinical workflows.

    Part 1: Diagnostic FAQs & Causality Analysis

    Q1: Why does my compound show excellent solubility in simulated gastric fluid (SGF) but negligible exposure in vivo?

    The Causality: OPEI contains a pyridin-3-yl moiety, which acts as a weak base with a pKa of approximately 5.2. In the highly acidic environment of the stomach (pH ~1.2), the pyridine nitrogen is protonated, forming a highly soluble ionized salt. However, upon gastric emptying into the duodenum (pH ~6.5), the microenvironmental pH exceeds the compound's pKa. The molecule rapidly deprotonates, reverting to its highly lipophilic and planar free-base form. This rapid pH shift induces extreme supersaturation, leading to rapid nucleation and precipitation in the intestinal lumen before absorption can occur.

    Q2: During in vivo PK studies, OPEI disappears rapidly from plasma, but in vitro liver microsome stability is high. What is causing this discrepancy?

    The Causality: The isoindoline-1,3-dione (phthalimide) ring is highly susceptible to spontaneous, non-enzymatic hydrolysis at physiological pH (pH 7.4). Hydroxide ions nucleophilically attack the imide carbonyl, opening the ring to form a highly polar, inactive phthalimidoglutaramic acid-like derivative. This is a purely chemical degradation driven by pH, not by Cytochrome P450 (CYP) enzymes. Because standard liver microsome assays often utilize slightly acidic buffers (pH 6.8–7.0) or fail to account for long-term plasma pH dynamics, they completely miss this clearance mechanism. This rapid spontaneous hydrolysis at pH > 6.0 is a well-documented liability for phthalimide-containing drugs, famously observed in the rapid degradation of thalidomide[1].

    Q3: We are detecting a major metabolite with a +2 Da mass shift in our LC-MS/MS data. CYP inhibitors do not block its formation. What is this?

    The Causality: The +2 Da shift corresponds to the reduction of the 2-oxo (ketone) group into a secondary alcohol. This Phase I metabolic reaction is catalyzed by cytosolic Aldo-Keto Reductases (AKRs) and Short-Chain Dehydrogenases/Reductases (SDRs)[2]. Because AKRs are localized in the cytosol, standard microsomal stability assays (which isolate the endoplasmic reticulum) will not detect this liability. Carbonyl reduction significantly increases hydrophilicity and alters the 3D conformation of the ethyl linker, often abolishing target binding affinity.

    Part 2: Pathway & Workflow Visualizations

    Pathway OPEI 2-(2-Oxo-2-(pyridin-3-YL)ethyl) isoindoline-1,3-dione Hydrolysis Spontaneous Hydrolysis (pH > 6.0) OPEI->Hydrolysis Plasma/Intestine Reduction Carbonyl Reduction (AKR/SDR Enzymes) OPEI->Reduction Hepatic/Cytosolic RingOpen Phthalic Acid Derivative (Inactive/Clearance) Hydrolysis->RingOpen Alcohol Secondary Alcohol Metabolite (+2 Da shift) Reduction->Alcohol

    In vivo degradation and metabolic pathways of the target compound.

    Workflow Start Weigh 10 mg API SGF Stage 1: SGF (pH 1.2) Incubate 30 min, 37°C Start->SGF FaSSIF Stage 2: Shift to FaSSIF (pH 6.5) Add concentrated buffer SGF->FaSSIF Simulate Gastric Emptying Sample Sample Aliquots at 5, 15, 30, 60 min FaSSIF->Sample Centrifuge Centrifuge & HPLC Analysis (Quantify Soluble Fraction) Sample->Centrifuge

    Two-stage dissolution workflow for assessing weak base precipitation.

    Part 3: Quantitative Liability Summary

    To effectively troubleshoot, you must isolate which mechanism is driving your specific bioavailability loss. Use the table below to map your experimental observations to the correct structural liability.

    Structural LiabilityMechanism of Clearance / LossExperimental ObservationFormulation / MedChem Solution
    Pyridin-3-yl Ring pH-driven precipitation in the intestine (pKa ~5.2).High SGF solubility; near-zero FaSSIF solubility. F% < 5%.Formulate as Amorphous Solid Dispersion (ASD) with HPMCAS.
    Phthalimide Ring Spontaneous base-catalyzed hydrolysis (ring opening).Rapid clearance in plasma; stable in microsomes.MedChem: Replace with stable bioisostere (e.g., lactam).
    2-Oxo (Ketone) Cytosolic reduction by Aldo-Keto Reductases (AKRs).+2 Da metabolite in in vivo MS; stable in microsomes.MedChem: Steric shielding of ketone or replace with ether/amide.

    Part 4: Self-Validating Experimental Protocols

    To troubleshoot these issues, standard protocols are insufficient. You must employ self-validating systems that isolate specific variables (pH vs. enzymatic activity).

    Protocol A: Two-Stage In Vitro Dissolution Assay (Precipitation Validation)

    This protocol utilizes an internal continuous-SGF control to definitively prove whether precipitation is driven by the pH shift rather than general compound instability.

    • Preparation: Prepare Simulated Gastric Fluid (SGF, pH 1.2) and double-concentrated Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5).

    • Stage 1 (Gastric Simulation): Add 10 mg of OPEI to two separate vessels (Vessel A: Test, Vessel B: Control) containing 50 mL SGF at 37°C. Stir at 100 rpm for 30 minutes.

    • Stage 1 Sampling: Extract 1 mL from both vessels, centrifuge at 13,000 rpm for 2 mins, and analyze the supernatant via HPLC to establish baseline solubility.

    • Stage 2 (Intestinal Shift):

      • Vessel A (Shift): Add 50 mL of double-concentrated FaSSIF to shift the pH to ~6.5.

      • Vessel B (Control): Add 50 mL of standard SGF to maintain pH 1.2.

    • Kinetic Sampling: Extract 1 mL aliquots at 5, 15, 30, 60, and 120 minutes from both vessels. Centrifuge immediately and analyze the supernatant via HPLC.

    • Validation Logic: If Vessel A shows a rapid concentration drop while Vessel B remains stable, you have definitively validated that the bioavailability issue is driven by pH-induced precipitation of the pyridine free-base, dictating the need for an ASD formulation.

    Protocol B: Plasma Stabilization & Hydrolysis Isolation Assay

    This protocol prevents ex vivo degradation, ensuring that your PK data accurately reflects in vivo clearance rather than post-collection artifactual hydrolysis.

    • Matrix Preparation: Pre-chill collection tubes containing K2EDTA. Add 5 µL of 1M Citric Acid per 100 µL of expected blood volume to the tubes prior to collection.

    • Collection: Draw blood during the PK study directly into the acidified tubes. The citric acid immediately drops the plasma pH to ~5.5, halting the base-catalyzed nucleophilic attack on the phthalimide ring.

    • Centrifugation: Centrifuge at 4°C (3000 x g) for 10 minutes to separate plasma.

    • Extraction: Perform protein precipitation using 3 volumes of ice-cold Acetonitrile containing an internal standard.

    • Validation Logic: Compare PK parameters from acidified tubes versus standard unacidified tubes. If the AUC (Area Under the Curve) is significantly higher in the acidified cohort, your compound is suffering from rapid physiological hydrolysis, and structural optimization (bioisosteric replacement of the phthalimide) is required.

    References

    • Structural Modifications of Thalidomide Produce Analogs with Enhanced Tumor Necrosis Factor Inhibitory Activity | Journal of Medicinal Chemistry - ACS Publications.[Link]

    • Full article: Carbonyl reduction pathways in drug metabolism | Taylor & Francis.[Link]

    Sources

    Troubleshooting

    Scale-up challenges in 2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione batch manufacturing

    Target Compound: 2-(2-Oxo-2-(pyridin-3-yl)ethyl)isoindoline-1,3-dione Process Stage: N-Alkylation (Gabriel Synthesis Intermediate) Welcome to the Process Chemistry Technical Support Center. This guide is engineered for s...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Compound: 2-(2-Oxo-2-(pyridin-3-yl)ethyl)isoindoline-1,3-dione Process Stage: N-Alkylation (Gabriel Synthesis Intermediate)

    Welcome to the Process Chemistry Technical Support Center. This guide is engineered for scientists and drug development professionals tasked with scaling up the synthesis of 2-(2-Oxo-2-(pyridin-3-yl)ethyl)isoindoline-1,3-dione. This compound is a critical intermediate generated via the Gabriel synthesis pathway, where potassium phthalimide is N-alkylated by 2-bromo-1-(pyridin-3-yl)ethan-1-one.

    While this SN​2 reaction is highly selective at the bench scale[1], transitioning to pilot or commercial batch manufacturing introduces severe heat transfer, solvent isolation, and impurity control challenges[2]. This knowledge base synthesizes mechanistic causality with field-proven protocols to ensure a self-validating, scalable workflow.

    Mechanistic Workflow & Competing Pathways

    The formation of 2-(2-Oxo-2-(pyridin-3-yl)ethyl)isoindoline-1,3-dione relies on the nucleophilic attack of the phthalimide anion on the α -carbon of the haloketone[1][3]. Because α -haloketones are highly reactive electrophiles, they are prone to thermal degradation and self-condensation if the exothermic reaction coordinate is not strictly managed. Furthermore, the presence of adventitious moisture in hygroscopic solvents can lead to premature hydrolysis of the phthalimide ring[4].

    G SM1 2-Bromo-1-(pyridin-3-yl)ethan-1-one (Electrophile) TS SN2 Transition State (Exothermic) SM1->TS Polar Aprotic Solvent Side2 Self-Condensation (Thermal Degradation) SM1->Side2 High Temp (>25°C) SM2 Potassium Phthalimide (Nucleophile) SM2->TS Prod 2-(2-Oxo-2-(pyridin-3-yl)ethyl)isoindoline-1,3-dione (Target Product) TS->Prod Controlled Cooling Byprod KBr (Salt Byproduct) TS->Byprod Side1 Phthalamic Acid Derivative (Hydrolysis Impurity) TS->Side1 +H2O (Moisture)

    Figure 1: Mechanistic workflow and competing side reactions in the N-alkylation of potassium phthalimide.

    Quantitative Solvent Evaluation for Scale-Up

    Traditional Gabriel syntheses rely heavily on Dimethylformamide (DMF)[1][5]. However, at a multi-kilogram scale, DMF's high boiling point (153 °C) and water miscibility make product isolation highly problematic, often trapping impurities during aqueous crashing[2]. Below is a data-driven comparison of solvent systems to guide your process chemistry choices.

    Solvent System SN​2 KineticsHeat Transfer CapacityIsolation StrategyScalability RatingCausality / Notes
    DMF (Traditional)Very FastPoor (Viscous slurry)Aqueous crash-outLow High risk of trapping DMF and KBr in the product crystal lattice[2].
    Acetonitrile (MeCN) FastExcellentAnti-solvent (Water) additionHigh Lower boiling point (82 °C); supports SN​2 well[5]; easier thermal control.
    Toluene / Water + PTC ModerateExcellentPhase separation & coolingMedium Eliminates polar aprotic solvents entirely, but requires a phase-transfer catalyst (e.g., TBAB).

    Diagnostic Q&A: Troubleshooting Batch Failures

    Q1: Why does our yield drop from 85% at the 50g scale to 55% at the 5kg scale? A: This is a classic heat transfer limitation. The SN​2 displacement of the bromide by the phthalimide anion is highly exothermic. In a 50g round-bottom flask, heat dissipates rapidly. In a 5kg reactor, the surface-area-to-volume ratio plummets, causing localized heating (hot spots). Temperatures exceeding 25 °C trigger the rapid self-condensation and degradation of the heat-sensitive 2-bromo-1-(pyridin-3-yl)ethan-1-one[5]. Solution: Switch to a controlled dosing protocol (see Section 4) rather than a batch-all-at-once approach.

    Q2: We are observing a significant impurity peak (M+18) during LC-MS analysis of the isolated product. What causes this? A: The M+18 mass shift indicates the formation of a phthalamic acid derivative. This occurs when the phthalimide ring undergoes premature alkaline hydrolysis[4]. Potassium phthalimide is inherently basic. If your solvent (especially hygroscopic DMF or MeCN) contains adventitious water, the hydroxide ions generated will attack the imide carbonyl, opening the ring. Solution: Ensure solvent moisture is <0.1% (via Karl Fischer titration) before charging reagents.

    Q3: The product forms a thick, un-stirrable paste during aqueous workup. How can we improve mass transfer? A: When 2-(2-Oxo-2-(pyridin-3-yl)ethyl)isoindoline-1,3-dione precipitates rapidly upon the addition of water, it forms a fine, amorphous network that traps solvent and byproducts (KBr). Solution: Do not crash the product out by pouring the reaction mixture into water. Instead, use a controlled anti-solvent crystallization: maintain the reactor at 40 °C, add water dropwise until the cloud point is reached, age the slurry for 1 hour to build crystal seed beds, and then slowly cool to 5 °C.

    Validated Step-by-Step Protocol: 5kg Pilot Scale (MeCN System)

    This protocol utilizes Acetonitrile (MeCN) to balance SN​2 kinetics with superior isolation properties[5], employing a self-validating dosing strategy to mitigate thermal degradation.

    Phase 1: Reactor Preparation & Reagent Charging
    • Purge: Inert a 50 L glass-lined reactor with Nitrogen ( N2​ ) for 15 minutes.

    • Charge Solvent: Add 30 L (6 volumes) of anhydrous Acetonitrile (MeCN).

      • Self-Validation Check: Perform Karl Fischer titration. Proceed only if H2​O<0.1% .

    • Charge Nucleophile: Add 3.2 kg (1.05 eq) of Potassium Phthalimide. The mixture will form a dense white slurry.

    • Temperature Control: Engage the reactor jacket and cool the slurry to 0 °C to 5 °C .

    Phase 2: Controlled Electrophile Dosing
    • Prepare Feed Solution: In a separate vessel, dissolve 5.0 kg (1.0 eq) of 2-bromo-1-(pyridin-3-yl)ethan-1-one in 10 L (2 volumes) of MeCN.

    • Dose: Begin dosing the haloketone solution into the main reactor at a rate of ~100 mL/min.

    • Thermal Management: Monitor the internal temperature ( Tint​ ). Adjust the dosing rate to ensure Tint​ never exceeds 15 °C .

      • Causality: Keeping Tint​<15°C suppresses the thermal degradation of the α -haloketone[5].

    • Ageing: Once dosing is complete, slowly ramp the jacket temperature to warm the reaction to 20-25 °C. Stir for 4 hours.

    • In-Process Control (IPC): Pull a sample for HPLC analysis.

      • Pass Criteria: <1.0% Area of starting haloketone remaining.

    Phase 3: Controlled Anti-Solvent Crystallization & Isolation
    • Salt Removal: Filter the reaction mixture through a Sparkler or Nutsche filter to remove the insoluble KBr byproduct. Wash the filter cake with 5 L of MeCN. Transfer the combined filtrate back to a clean reactor.

    • Concentration: Distill the MeCN under vacuum (approx. 150 mbar, Tjacket​=40°C ) to reduce the volume to ~15 L (3 volumes).

    • Anti-Solvent Addition: Adjust Tint​ to 40 °C. Slowly dose 15 L of Deionized Water (Anti-solvent) over 2 hours.

      • Observation: The solution will reach a cloud point (turbidity) around the 5 L mark.

    • Seed Ageing: Pause water addition at the cloud point for 1 hour to allow robust crystal growth, preventing the formation of an un-stirrable paste. Resume remaining water addition.

    • Cooling: Ramp the reactor temperature down to 5 °C at a rate of 10 °C/hour.

    • Filtration & Drying: Filter the resulting off-white crystalline solid. Wash with 5 L of cold Water/MeCN (80:20). Dry in a vacuum oven at 50 °C until constant weight.

      • Expected Yield: 78 - 85%.

    References

    • Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses P
    • Large scale Gabriel synthesis tips Reddit (r/chemistry)
    • Gabriel synthesis Wikipedia
    • Gabriel Synthesis Thermo Fisher Scientific
    • Green Chemistry - Application for the Synthesis of Primary Amines RSC Publishing

    Sources

    Reference Data & Comparative Studies

    Validation

    Validation of LC-MS methods for 2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione quantification

    Title: Validation of LC-MS/MS Methods for 2-(2-Oxo-2-(pyridin-3-yl)ethyl)isoindoline-1,3-dione Quantification: A Comparative Guide on Column Chemistries and Sample Preparation Target Audience: Researchers, scientists, an...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Title: Validation of LC-MS/MS Methods for 2-(2-Oxo-2-(pyridin-3-yl)ethyl)isoindoline-1,3-dione Quantification: A Comparative Guide on Column Chemistries and Sample Preparation

    Target Audience: Researchers, scientists, and drug development professionals.

    Executive Summary

    The compound 2-(2-oxo-2-(pyridin-3-yl)ethyl)isoindoline-1,3-dione is a critical synthetic intermediate and structural motif frequently utilized in the development of complex pharmacophores, including PROTACs and targeted kinase inhibitors. However, its accurate quantification in biological matrices is fraught with analytical liabilities.

    As a Senior Application Scientist, I approach method development not as a trial-and-error exercise, but as a systematic resolution of physicochemical vulnerabilities. This guide objectively compares the performance of standard Reversed-Phase (C18) chromatography against Core-Shell Biphenyl chemistries. By explaining the causality behind these experimental choices, this guide provides a self-validating, robust LC-MS/MS protocol that meets stringent regulatory standards.

    Mechanistic Causality: Overcoming Analytical Bottlenecks

    To design a self-validating system, we must first deconstruct the molecule's structural liabilities:

    1. The Pyridine Dilemma (Chromatographic Failure on C18) The target molecule contains a basic pyridine-3-yl moiety (pKa ~5.2). In the acidic mobile phases (pH ~2.7) required for optimal Positive Electrospray Ionization (ESI+), this nitrogen is fully protonated. On traditional alkyl-bonded silica (C18) columns, these protonated amines interact strongly with residual, unendcapped silanols via secondary ion-exchange mechanisms. This results in severe peak tailing, retention time shifts, and subsequent ion suppression. The Solution: Biphenyl stationary phases offer orthogonal π−π and dipole-dipole interactions[1]. The electron-dense biphenyl rings interact favorably with the electron-deficient protonated pyridine, effectively shielding the silica surface and yielding sharp, symmetrical peaks.

    2. The Phthalimide Vulnerability (Sample Preparation) The isoindoline-1,3-dione (phthalimide) ring is notoriously susceptible to base-catalyzed hydrolysis and artifactual degradation during extraction[2]. Exposure to pH > 7.0 or elevated temperatures leads to rapid ring-opening, forming the corresponding phthalamic acid derivative. The Solution: Sample preparation must be strictly controlled under slightly acidic conditions. Basic washes or unbuffered extraction solvents will compromise the structural integrity of the analyte, leading to an underestimation of the true concentration.

    Comparative Experimental Protocols

    To objectively demonstrate the superiority of the optimized workflow, we compared two distinct analytical pathways.

    Step 1: Optimized Sample Preparation (Acidified Protein Precipitation)

    To prevent phthalimide hydrolysis, all extraction solvents were acidified. Solid Phase Extraction (SPE) with basic washes was explicitly avoided.

    • Aliquot 50 µL of the biological sample (e.g., rat plasma) into a 96-well collection plate.

    • Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid (FA) and the internal standard (e.g., d4​ -analog at 50 ng/mL).

    • Vortex the plate vigorously for 2 minutes at 1000 rpm to ensure complete protein crash.

    • Centrifuge at 4000 x g for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water containing 0.1% FA. Causality Note: This dilution matches the initial mobile phase conditions, preventing solvent-induced peak broadening upon injection.

    Step 2: LC-MS/MS Conditions
    • Mass Spectrometer: Agilent 6495C Triple Quadrupole (QqQ) LC/MS.

    • Ionization: ESI Positive Mode. Capillary Voltage: 3000 V, Gas Temp: 250°C.

    • MRM Transitions:

      • Quantifier: m/z 267.1 148.1 (Collision Energy: 20 eV) - Corresponds to the cleavage of the phthalimide radical.

      • Qualifier: m/z 267.1 120.1 (Collision Energy: 35 eV).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

    Data Presentation: C18 vs. Biphenyl Comparison

    The quantitative data below highlights the stark contrast in performance between a standard Sub-2 µm C18 column and a Core-Shell Biphenyl column under identical mobile phase conditions.

    Table 1: Chromatographic Performance Comparison

    ParameterStandard Sub-2 µm C18Core-Shell BiphenylCausality / Mechanism
    Retention Time (min) 1.252.10Enhanced π−π retention on the biphenyl phase.
    Tailing Factor ( Tf​ ) 2.4 (Severe Tailing)1.1 (Symmetrical)Biphenyl phase shields silanols from the protonated pyridine.
    Theoretical Plates (N) 4,50018,200Core-shell morphology minimizes eddy diffusion.
    S/N Ratio at LLOQ 4:1 (Fails criteria)25:1 (Passes criteria)Sharper peaks increase peak height and reduce matrix suppression.

    Table 2: Method Validation Summary (Biphenyl Method) All validation parameters were assessed according to the stringent criteria outlined in the FDA Bioanalytical Method Validation Guidance for Industry[3].

    Validation ParameterFDA Acceptance CriteriaObserved PerformanceStatus
    Linearity Range R2≥0.990 0.5 – 500 ng/mL ( R2=0.998 )Pass
    Intra-day Precision ≤15% ( ≤20% at LLOQ)3.2% – 6.8%Pass
    Inter-day Accuracy ±15% ( ±20% at LLOQ)94.5% – 106.2%Pass
    Extraction Recovery Consistent and reproducible88.4% ( ±4.1% )Pass
    Matrix Effect IS-normalized MF CV ≤15% 92.1% (CV = 5.5%)Pass

    Analytical Workflow Visualization

    LCMS_Workflow Sample Plasma Sample (Contains Target Analyte) Prep_Basic Basic Extraction (pH > 7) (Avoid) Sample->Prep_Basic Sub-optimal Prep_Acidic Acidified PPT (0.1% FA) (Recommended) Sample->Prep_Acidic Optimal Degradation Phthalimide Ring Opening (Hydrolysis) Prep_Basic->Degradation Base Catalysis LC_C18 Standard C18 Column (Silanol Interactions) Prep_Acidic->LC_C18 Method A LC_Biphenyl Core-Shell Biphenyl (π-π Interactions) Prep_Acidic->LC_Biphenyl Method B Tailing Peak Tailing & Ion Suppression LC_C18->Tailing Basic Pyridine Sharp Sharp Peak & High S/N Ratio LC_Biphenyl->Sharp Orthogonal Retention MS ESI-MS/MS (MRM) m/z 267.1 -> 148.1 Tailing->MS Poor LLOQ Sharp->MS Validated LLOQ

    Decision tree for the LC-MS/MS quantification of 2-(2-Oxo-2-(pyridin-3-yl)ethyl)isoindoline-1,3-dione.

    References

    • Source: fda.
    • Degradation of Phosmet in Cherries (Prunus cerasus)
    • Source: chromtech.com.

    Sources

    Comparative

    Benchmarking 2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione against other pyridine-based compounds

    An In-Depth Guide to Benchmarking 2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione Against Other Pyridine-Based Bioactive Compounds Authored by: A Senior Application Scientist Introduction In the landscape of medicin...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Guide to Benchmarking 2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione Against Other Pyridine-Based Bioactive Compounds

    Authored by: A Senior Application Scientist

    Introduction

    In the landscape of medicinal chemistry, the synthesis of novel compounds possessing favorable biological activities is a cornerstone of drug discovery. The molecule 2-(2-oxo-2-(pyridin-3-yl)ethyl)isoindoline-1,3-dione, a hybrid structure incorporating a phthalimide core and a pyridine moiety, represents a class of compounds with significant therapeutic potential. The phthalimide group is a well-established pharmacophore known for a wide spectrum of biological activities including anticonvulsant, anti-inflammatory, and analgesic effects[1][2][3]. Similarly, the pyridine ring is a ubiquitous feature in many biologically active molecules, known to interact with various enzymes and receptors[4].

    This guide provides a comprehensive framework for benchmarking 2-(2-oxo-2-(pyridin-3-yl)ethyl)isoindoline-1,3-dione. While specific experimental data for this exact molecule is not yet prevalent in publicly accessible literature, this document will establish the scientific rationale and detailed protocols for its evaluation. We will focus on two key areas where its structural motifs suggest potential efficacy: anticonvulsant activity and monoamine oxidase (MAO) inhibition, a target for neurodegenerative diseases[5][6]. By comparing its anticipated performance metrics against established pyridine-based compounds, researchers can effectively position this novel molecule within the broader therapeutic landscape.

    Part 1: The Benchmarking Framework - Rationale and Compound Selection

    The core principle of this benchmarking guide is to evaluate the subject compound's efficacy by comparing it to structurally related molecules with known activity profiles. The choice of comparators is critical for a meaningful structure-activity relationship (SAR) analysis.

    The Subject Compound: A Structural Overview

    2-(2-oxo-2-(pyridin-3-yl)ethyl)isoindoline-1,3-dione features a phthalimide group linked via an ethyl ketone bridge to the 3-position of a pyridine ring. This specific arrangement of functional groups dictates the potential biological targets. The imide group of the phthalimide can act as a hydrogen bond donor, a feature often essential for anticonvulsant activity[1]. The pyridine ring's nitrogen atom and aromatic system can engage in various interactions with enzyme active sites, including those of monoamine oxidases[4].

    Selecting a Comparator Panel

    An ideal comparator panel should include compounds that allow for a systematic evaluation of each structural component.

    For Anticonvulsant Activity:

    • Phenytoin: A classic anticonvulsant drug that acts as a sodium channel blocker. It serves as a high-potency benchmark[7].

    • N-[3-methyl-(2-pyridinyl)]phthalimide: A close structural analog that directly incorporates a pyridine ring onto the phthalimide nitrogen. This allows for an assessment of the linker's role[8].

    • 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole: A pyridine derivative with a different heterocyclic core, noted for excellent anticonvulsant activity. This helps to understand the contribution of the phthalimide group versus other scaffolds[9].

    For Monoamine Oxidase (MAO) Inhibition:

    • Selegiline: A selective MAO-B inhibitor used in the treatment of Parkinson's disease, serving as a benchmark for MAO-B inhibition[5].

    • Clorgyline: A selective MAO-A inhibitor, useful for determining isoform selectivity[10].

    • Pyridazinobenzylpiperidine Derivatives (e.g., Compound S5): Potent and selective MAO-B inhibitors that also contain a nitrogen-based heterocyclic system, providing a relevant comparison for pyridine-based scaffolds[5][6].

    Part 2: Experimental Protocols for Comparative Evaluation

    To ensure scientific rigor, standardized and validated protocols are essential. The following sections detail the methodologies for assessing anticonvulsant and MAO inhibitory activities.

    In Vivo Anticonvulsant Screening

    Anticonvulsant activity is typically evaluated using rodent models of induced seizures. The two most common primary screening tests are the Maximal Electroshock Seizure (MES) test and the Pentylenetetrazol (PTZ) seizure test. These models represent generalized tonic-clonic and myoclonic seizures, respectively[11][12].

    Maximal Electroshock Seizure (MES) Test Protocol

    This test is a model for generalized tonic-clonic seizures and is particularly sensitive to drugs that act on voltage-gated sodium channels[7][13].

    Methodology:

    • Animal Preparation: Use Swiss albino mice (20-25g), housed under standard laboratory conditions. Divide animals into groups (n=6 per group), including a vehicle control group, a positive control group (Phenytoin, 25 mg/kg), and test compound groups at various doses (e.g., 30, 100, 300 mg/kg)[1].

    • Drug Administration: Administer the test compounds and standards intraperitoneally (i.p.) or orally (p.o.). The time between administration and the test should be based on the anticipated time to peak effect (typically 30-60 minutes for i.p. administration)[13].

    • Induction of Seizure: Apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via ear-clip or corneal electrodes[9][13].

    • Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

    • Data Analysis: The primary endpoint is the percentage of animals in each group protected from the tonic hind limb extension. The dose at which 50% of the animals are protected (ED50) can then be calculated using probit analysis.

    Pentylenetetrazol (PTZ)-Induced Seizure Test Protocol

    This test is a model for myoclonic and absence seizures and identifies compounds that can modulate GABAergic neurotransmission[14].

    Methodology:

    • Animal Preparation: As described in the MES test. A standard convulsant dose of PTZ (e.g., 80 mg/kg, i.p.) is used[14].

    • Drug Administration: Administer test compounds, vehicle, or a positive control (e.g., Diazepam, 4 mg/kg) 30-60 minutes prior to PTZ administration[14].

    • Induction of Seizure: Inject PTZ subcutaneously or intraperitoneally.

    • Observation: Immediately place the animal in an observation cage and record the onset and duration of clonic convulsions over a 30-minute period.

    • Data Analysis: The primary endpoint is the percentage of animals protected from clonic seizures. The ability of the compound to delay the onset of seizures is also a key metric.

    G cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration cluster_obs Phase 4: Observation & Data Analysis animal_prep Animal Acclimatization & Grouping (n=6 per group) drug_prep Compound & Vehicle Preparation admin Drug Administration (i.p. or p.o.) - Vehicle Control - Positive Control - Test Compound (Doses) animal_prep->admin mes MES Test (Electrical Stimulus) admin->mes ptz PTZ Test (Chemical Convulsant) admin->ptz obs_mes Observe for Tonic Hind Limb Extension mes->obs_mes obs_ptz Observe for Clonic Convulsions ptz->obs_ptz analysis Calculate % Protection & ED50 obs_mes->analysis obs_ptz->analysis

    Caption: Workflow for in vivo anticonvulsant screening using MES and PTZ models.

    In Vitro Monoamine Oxidase (MAO) Inhibition Assay

    This assay quantifies a compound's ability to inhibit the activity of the two MAO isoforms, MAO-A and MAO-B. A common method is a fluorometric assay that detects hydrogen peroxide (H₂O₂), a byproduct of MAO activity[15][16].

    Fluorometric MAO Inhibition Assay Protocol

    Methodology:

    • Reagent Preparation:

      • Enzymes: Recombinant human MAO-A and MAO-B enzymes.

      • Substrate: A non-specific substrate like p-tyramine or kynuramine[10][15].

      • Detection System: A fluorescent probe (e.g., Amplex Red), and horseradish peroxidase (HRP)[15].

      • Controls: Prepare stock solutions of the test compound, a selective MAO-A inhibitor (Clorgyline), and a selective MAO-B inhibitor (Selegiline) in DMSO[15].

    • Assay Procedure (96-well plate format):

      • Add 40 µL of MAO-A or MAO-B enzyme working solution to all wells except the "Blank" wells.

      • Add 10 µL of the test compound at various concentrations (e.g., 0.1 to 100 µM) or control inhibitors to the appropriate wells. For 100% activity wells, add buffer with DMSO.

      • Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme[15].

      • Initiate the reaction by adding 50 µL of a "Reaction Mix" containing the substrate, fluorescent probe, and HRP.

    • Fluorescence Measurement:

      • Immediately place the plate in a microplate reader pre-set to 37°C.

      • Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes[15].

    • Data Analysis:

      • Calculate the rate of reaction (slope of fluorescence vs. time).

      • Determine the percentage of inhibition for each compound concentration relative to the 100% activity control.

      • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    G cluster_setup Step 1: Assay Plate Setup cluster_reaction Step 2: Enzymatic Reaction cluster_measure Step 3: Data Acquisition & Analysis add_enzyme Add MAO-A or MAO-B Enzyme add_inhibitor Add Test Compound / Controls add_enzyme->add_inhibitor pre_incubate Pre-incubate (15 min, 37°C) add_inhibitor->pre_incubate initiate Initiate with Reaction Mix (Substrate + Probe + HRP) pre_incubate->initiate substrate Substrate (Tyramine) product Product + H₂O₂ substrate->product MAO probe Probe + H₂O₂ product->probe HRP fluorescence Fluorescent Product probe->fluorescence read_plate Kinetic Fluorescence Reading (Ex/Em = 535/587 nm) fluorescence->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate calc_ic50 Determine % Inhibition & IC50 calc_rate->calc_ic50

    Caption: Experimental workflow for the in vitro fluorometric MAO inhibition assay.

    Part 3: Data Presentation and Comparative Analysis

    All quantitative data should be summarized in clear, well-structured tables to facilitate direct comparison.

    Comparative Anticonvulsant Activity Data

    This table presents hypothetical data for our subject compound alongside actual data for established comparators, illustrating how the results would be displayed.

    CompoundMES Test (% Protection @ 100 mg/kg)MES Test ED₅₀ (mg/kg)PTZ Test (% Protection @ 100 mg/kg)
    2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione HypotheticalHypotheticalHypothetical
    Phenytoin100%29.8[8]Inactive
    N-[3-methyl-(2-pyridinyl)]phthalimideActive (Dose-dependent)[8]Not ReportedActive (Dose-dependent)[8]
    2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole100% (at 25 mg/kg)[9]<25Not Reported
    Comparative MAO Inhibition Data

    This table shows how the IC50 values for MAO-A and MAO-B inhibition would be presented. The selectivity index (SI) is calculated as (IC50 for MAO-A) / (IC50 for MAO-B). A higher SI value indicates greater selectivity for MAO-B.

    CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (SI) for MAO-B
    2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione HypotheticalHypotheticalHypothetical
    Selegiline>100[10]~0.01>10000
    Clorgyline~0.002[10]>10<0.0002
    Pyridazinobenzylpiperidine (Compound S5)3.857[5][6]0.203[5][6]19.0
    Interpretation and Structure-Activity Relationship (SAR) Insights
    • Anticonvulsant Activity: The presence of the phthalimide moiety is a strong indicator of potential MES activity, as seen in many N-substituted phthalimide derivatives[7][8][17]. The key comparison would be against N-[3-methyl-(2-pyridinyl)]phthalimide. Differences in potency could be attributed to the ethyl ketone linker, which may alter the molecule's conformation, lipophilicity, and ability to interact with the sodium channel binding site. If the subject compound shows significant activity in the PTZ test, it would suggest a broader mechanism of action than phenytoin, possibly involving GABAergic pathways.

    • MAO Inhibition: Many nitrogen-containing heterocycles, including pyridine derivatives, exhibit MAO inhibitory properties[4][18]. The comparison with the pyridazinobenzylpiperidine derivative is particularly relevant. The relative orientation of the pyridine nitrogen and the overall electronic properties of the molecule will be critical. If our subject compound shows high potency and selectivity for MAO-B, it could be a promising candidate for neuroprotective therapies, as MAO-B is the predominant form in the human brain and is involved in the metabolism of dopamine[10].

    Conclusion

    This guide outlines a rigorous and scientifically grounded approach to benchmarking 2-(2-oxo-2-(pyridin-3-yl)ethyl)isoindoline-1,3-dione. By employing standardized in vivo and in vitro assays and a carefully selected panel of comparator compounds, researchers can elucidate the compound's activity profile and gain valuable insights into its structure-activity relationships. The proposed framework facilitates a comprehensive evaluation of its potential as an anticonvulsant and a monoamine oxidase inhibitor. The resulting data will be crucial for determining its novelty, therapeutic potential, and the strategic direction for any future optimization and development efforts.

    References

    • DergiPark. (2024). Cyclic Imides Derivatives: A Potential Scaffold for the Synthesis of Anticonvulsant Agents. [Link]

    • MDPI. (2023). Chemical and Biological Evaluation of Novel 1H-Chromeno[3,2-c]pyridine Derivatives as MAO Inhibitors Endowed with Potential Anticancer Activity. [Link]

    • Vamecq, J., Bac, P., Herrenknecht, C., Maurois, P., Delcourt, P., et al. (2000). Synthesis and anticonvulsant and neurotoxic properties of substituted N-phenyl derivatives of the phthalimide pharmacophore. Journal of Medicinal Chemistry, 43(7), 1311-9. [Link]

    • Shafiee, M., Ghasemzadeh, M. A., Yavari, A., Kobarfard, F., & Zarghi, A. (2017). Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models. Iranian Journal of Basic Medical Sciences, 20(4), 430-437. [Link]

    • Kim, J., Lee, S., Kim, D. K., Lee, J., Paik, S., et al. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules, 29(13), 3097. [Link]

    • PubMed. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. [Link]

    • MDPI. (2025). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. [Link]

    • MDPI. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D 4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. [Link]

    • Turan-Zitouni, G., Altıntop, M. D., Özdemir, A., Kaplancıklı, Z. A., & Çiftçi, G. A. (2018). Design, Synthesis and Biological Evaluation of Novel N-Pyridyl-Hydrazone Derivatives as Potential Monoamine Oxidase (MAO) Inhibitors. Molecules, 23(1), 154. [Link]

    • Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In: Methods in Molecular Biology. [Link]

    • ResearchGate. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. [Link]

    • International Journal of Science and Research (IJSR). (2018). Antimicrobial & Anticonvulsant Activity Show Some Newer Phthalimide Derivatives. [Link]

    • RJPT SimLab. (n.d.). Anticonvulsant effect of drugs by PTZ method in mice. [Link]

    • PubMed. (2017). Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models. [Link]

    • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]

    • ResearchGate. (2024). Studying the anticonvulsant and psychotropic effects: experiments with mice. [Link]

    • MDPI. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. [Link]

    • Hawkins, N. A., Calhoun, J. D., Huffman, L. D., & Kearney, J. A. (2016). Screening of conventional anticonvulsants in a genetic mouse model of epilepsy. Annals of Clinical and Translational Neurology, 3(12), 956-967. [Link]

    • SciELO. (2012). Evaluation of anticonvulsant activity of ethanolic leaves extract of Desmodium triflorum in mice. [Link]

    • Zarenezhad, E., Torkashvand, F., Mohebbi, S., & Zarghi, A. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 345-356. [Link]

    • Neliti. (2018). SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. [Link]

    • ResearchGate. (2025). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. [Link]

    • Vamecq, J., Lambert, D., Poupaert, J., Masereel, B., & Stables, J. P. (1994). Anticonvulsant Activity of Some 4-amino-N-phenylphthalimides and N-(3-amino-2-methylphenyl)phthalimides. Annales Pharmaceutiques Françaises, 52(4), 216-222. [Link]

    • Siddiqui, N., Ahsan, W., & Alam, M. S. (2008). SYNTHESIS AND ANTICONVULSANT ACTIVITY OF SUBSTITUTED OXADIAZOLE AND THIADIAZOLE DERIVATIVES. Acta Poloniae Pharmaceutica - Drug Research, 65(3), 393-397. [Link]

    • PubMed. (2024). Design, synthesis, and biological evaluation of 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamides as a potential EGR-1 inhibitor for targeted therapy of atopic dermatitis. [Link]

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    Validation

    A Comparative Guide to Validating Biomarkers for Cereblon E3 Ligase Modulator Activity In Vitro: A Case Study with 2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione

    A Note on the Subject Compound: Information regarding the specific biological activity of 2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione is not extensively available in the public domain. However, its chemical stru...

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    Author: BenchChem Technical Support Team. Date: March 2026

    A Note on the Subject Compound: Information regarding the specific biological activity of 2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione is not extensively available in the public domain. However, its chemical structure contains an isoindoline-1,3-dione moiety, a key pharmacophore present in thalidomide and its analogs (known as immunomodulatory drugs or IMiDs®)[1][2][3]. These compounds are known to exert their therapeutic effects by modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex. Therefore, this guide will proceed under the well-founded assumption that the subject compound is a novel Cereblon E3 Ligase Modulator (CELMoD), and will provide a comprehensive framework for validating its in vitro activity against established benchmarks.

    Introduction: The Rise of Cereblon E3 Ligase Modulators (CELMoDs)

    The ubiquitin-proteasome system is a critical cellular pathway for protein degradation and homeostasis. E3 ubiquitin ligases, in particular, confer substrate specificity, making them attractive targets for therapeutic intervention. The Cereblon (CRBN) E3 ligase complex, comprising CRBN, DDB1, CUL4, and ROC1, has emerged as a key player in this field.[4] CELMoDs are small molecules that bind to CRBN and modulate its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[5]

    This mechanism of action, often referred to as "molecular glue" degradation, has been successfully exploited in the treatment of hematological malignancies like multiple myeloma.[4][6] The pioneering drugs in this class, including Lenalidomide and Pomalidomide, induce the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[7][8][9] The degradation of these factors leads to downstream anti-proliferative and immunomodulatory effects.[9]

    This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro activity of novel CELMoDs, using 2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione as a hypothetical example. We will objectively compare key biomarkers and provide detailed experimental protocols for their assessment, with a focus on scientific integrity and reproducibility.

    The CELMoD Mechanism of Action: A Pathway to Targeted Protein Degradation

    Understanding the underlying mechanism of CELMoDs is crucial for selecting appropriate biomarkers and designing robust validation assays. As illustrated below, CELMoDs act as a molecular bridge between CRBN and specific neosubstrates, which are not normally recognized by the E3 ligase complex. This induced proximity triggers the transfer of ubiquitin chains to the neosubstrate, marking it for degradation by the proteasome.

    CELMoD_Mechanism cluster_CRL4_CRBN CRL4-CRBN E3 Ligase Complex CRBN Cereblon (CRBN) Substrate Receptor DDB1 DDB1 Neosubstrate Neosubstrate (e.g., IKZF1/IKZF3) CRBN->Neosubstrate Ternary Complex Formation CUL4 CUL4 ROC1 ROC1 ROC1->Neosubstrate Ubiquitination CELMoD Novel CELMoD (e.g., 2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione) CELMoD->CRBN Binding CELMoD->Neosubstrate Ternary Complex Formation Proteasome Proteasome Neosubstrate->Proteasome Recognition & Degradation Ub Ubiquitin Ub->ROC1 Degradation Degraded Peptides Proteasome->Degradation Experimental_Workflow cluster_assays In Vitro Assay Cascade Target_Engagement 1. Target Engagement (TR-FRET/AlphaLISA) Neosubstrate_Degradation 2. Neosubstrate Degradation (Western Blot) Target_Engagement->Neosubstrate_Degradation Active Compounds Cell_Viability 3. Cell Viability (CellTiter-Glo) Neosubstrate_Degradation->Cell_Viability Confirmed Degraders Cytokine_Secretion 4. Cytokine Secretion (ELISA) Cell_Viability->Cytokine_Secretion Data_Analysis Comparative Data Analysis & Interpretation Cytokine_Secretion->Data_Analysis Start Novel CELMoD + Comparators Start->Target_Engagement Conclusion Activity Profile Established Data_Analysis->Conclusion

    Figure 2: Experimental workflow for biomarker validation.

    Target Engagement: TR-FRET Competitive Binding Assay

    Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, homogeneous assay for quantifying protein-protein interactions and competitive binding. [10][11][12][13]

    • Principle: This assay measures the ability of the test compound to displace a fluorescently labeled tracer from the CRBN-DDB1 complex. A lanthanide-labeled anti-tag antibody (donor) binds to the tagged CRBN, and a fluorescently labeled tracer (acceptor) binds to the active site of CRBN. When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. A test compound that binds to CRBN will displace the tracer, leading to a decrease in the TR-FRET signal. [14][15]* Materials:

      • Recombinant His-tagged CRBN-DDB1 complex

      • Terbium-labeled anti-His antibody (donor)

      • Fluorescently labeled tracer (e.g., a known CRBN binder)

      • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)

      • Test compounds and controls (Lenalidomide, Pomalidomide, Iberdomide)

      • 384-well low-volume white plates

      • TR-FRET-compatible plate reader

    • Protocol:

      • Prepare a serial dilution of the test compounds and controls in assay buffer.

      • In a 384-well plate, add the test compounds/controls.

      • Add the CRBN-DDB1 complex and the terbium-labeled anti-His antibody. Incubate for 30 minutes at room temperature.

      • Add the fluorescently labeled tracer.

      • Incubate for 60 minutes at room temperature, protected from light.

      • Read the plate on a TR-FRET-compatible plate reader, with excitation at 340 nm and emission at 620 nm (donor) and 665 nm (acceptor).

      • Calculate the ratio of acceptor to donor emission and plot against the compound concentration to determine the IC50 value.

    Neosubstrate Degradation: Western Blot Analysis

    Western blotting is a classic technique to visualize changes in protein levels. [16]

    • Principle: This assay quantifies the reduction of IKZF1 and IKZF3 protein levels in a relevant cell line (e.g., MM.1S multiple myeloma cells) following treatment with the CELMoD.

    • Materials:

      • MM.1S cells

      • RPMI-1640 medium with 10% FBS

      • Test compounds and controls

      • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors [17] * Primary antibodies against IKZF1, IKZF3, and a loading control (e.g., Vinculin or GAPDH)

      • HRP-conjugated secondary antibody

      • Chemiluminescent substrate

      • Protein electrophoresis and transfer equipment

      • Imaging system

    • Protocol:

      • Seed MM.1S cells in a 6-well plate and allow them to adhere overnight.

      • Treat the cells with a dose-range of the test compounds and controls for 4-24 hours.

      • Harvest the cells and lyse them in ice-cold lysis buffer. [18] 4. Determine the protein concentration of the lysates using a BCA assay.

      • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. [19] 6. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate the membrane with primary antibodies overnight at 4°C.

      • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane and add the chemiluminescent substrate.

      • Acquire the image using a digital imaging system and quantify the band intensities. Normalize the IKZF1/IKZF3 signal to the loading control.

    Cell Viability: CellTiter-Glo® Luminescent Assay

    The CellTiter-Glo® assay is a homogeneous method for determining the number of viable cells in culture based on the quantification of ATP. [20][21]

    • Principle: The assay reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present, which is indicative of metabolically active, viable cells. [22]* Materials:

      • MM.1S cells

      • RPMI-1640 medium with 10% FBS

      • Test compounds and controls

      • Opaque-walled 96- or 384-well plates

      • CellTiter-Glo® Reagent [23][24] * Luminometer

    • Protocol:

      • Seed MM.1S cells in an opaque-walled multiwell plate.

      • Add a serial dilution of the test compounds and controls to the wells.

      • Incubate the plate for 72-96 hours at 37°C in a CO2 incubator.

      • Equilibrate the plate to room temperature for approximately 30 minutes. [23] 5. Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well. [22][24] 6. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. [23] 7. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. [23] 8. Record the luminescence using a plate reader.

      • Plot the luminescence signal against the compound concentration to determine the GI50 (50% growth inhibition) value.

    Immunomodulatory Effects: IL-2 Secretion ELISA

    Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay for detecting and quantifying soluble substances such as cytokines. [25]

    • Principle: This sandwich ELISA measures the amount of IL-2 secreted by peripheral blood mononuclear cells (PBMCs) upon co-stimulation and treatment with the CELMoD. An IL-2-specific capture antibody is coated on the plate, which binds the IL-2 from the sample. A biotinylated detection antibody then binds to the captured IL-2, and a streptavidin-HRP conjugate is used for detection with a colorimetric substrate. [26][27][28]* Materials:

      • Human PBMCs

      • RPMI-1640 medium with 10% FBS

      • Anti-CD3 antibody (for T-cell stimulation)

      • Test compounds and controls

      • Human IL-2 ELISA kit

      • Microplate reader

    • Protocol:

      • Coat a 96-well plate with anti-CD3 antibody overnight at 4°C.

      • Wash the plate and add PBMCs to the wells.

      • Add a dose-range of the test compounds and controls.

      • Incubate for 48-72 hours at 37°C in a CO2 incubator.

      • Collect the cell culture supernatants.

      • Perform the IL-2 ELISA on the supernatants according to the manufacturer's instructions.

      • Read the absorbance at 450 nm.

      • Generate a standard curve and calculate the concentration of IL-2 in each sample.

    Data Presentation and Interpretation

    The data generated from these assays should be compiled and presented in a clear and concise manner to facilitate comparison between the novel compound and the established CELMoDs.

    Table 1: Comparative In Vitro Activity Profile of CELMoDs

    CompoundCRBN Binding IC50 (nM)IKZF1 Degradation DC50 (nM)IKZF3 Degradation DC50 (nM)MM.1S GI50 (nM)Max IL-2 Secretion (pg/mL)
    2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
    Lenalidomide Reference ValueReference ValueReference ValueReference ValueReference Value
    Pomalidomide Reference ValueReference ValueReference ValueReference ValueReference Value
    Iberdomide (CC-220) Reference ValueReference ValueReference ValueReference ValueReference Value

    IC50: 50% inhibitory concentration; DC50: 50% degradation concentration; GI50: 50% growth inhibition concentration.

    Interpretation:

    A successful novel CELMoD would be expected to demonstrate potent binding to CRBN, leading to efficient degradation of IKZF1 and IKZF3 at low nanomolar concentrations. This should translate into potent anti-proliferative activity in multiple myeloma cell lines and a significant induction of IL-2 secretion in PBMCs. By comparing the activity profile of the novel compound to that of Lenalidomide, Pomalidomide, and Iberdomide, researchers can gain valuable insights into its relative potency and potential as a therapeutic agent. Iberdomide, as a next-generation CELMoD, often serves as a benchmark for enhanced potency and efficacy. [29][30][31][32]

    Conclusion

    The validation of biomarkers for novel CELMoDs is a critical step in the drug discovery process. By employing a systematic and multi-parametric approach, as outlined in this guide, researchers can confidently characterize the in vitro activity of new chemical entities like 2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione. This comprehensive validation strategy, encompassing target engagement, neosubstrate degradation, downstream functional effects, and phenotypic outcomes, provides a robust framework for identifying promising new therapeutics that leverage the power of targeted protein degradation.

    References

    • The novel mechanism of lenalidomide activity. PMC. [Link]

    • Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction. PMC. [Link]

    • The use of AlphaLISA assay technology to detect interaction between hepatitis C virus-encoded NS5A and cyclophilin A. PMC. [Link]

    • CellTiter-Glo Assay - Oslo. OUS research. [Link]

    • Homogenous AlphaLISA assay for IgG. BMG Labtech. [Link]

    • Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. PMC. [Link]

    • A New Frontier in Protein Quantitation: AlphaLISA. Bitesize Bio. [Link]

    • AlphaLISA® Assay Kits. BPS Bioscience. [Link]

    • Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. Taylor & Francis. [Link]

    • Mechanism of action of lenalidomide in hematological malignancies. PMC. [Link]

    • FRET and TR-FRET Assays. ICE Bioscience. [Link]

    • TR-FRET Assays Simplify and Accelerate Drug Discovery. BPS Bioscience. [Link]

    • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

    • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

    • Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Molecular Devices. [Link]

    • Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library. PMC. [Link]

    • Pharmacodynamic changes in tumor and immune cells drive iberdomide's clinical mechanisms of activity in relapsed and refractory multiple myeloma.
    • An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. PubMed. [Link]

    • Iberdomide increases innate and adaptive immune cell subsets in the bone marrow of patients with relapsed/refractory multiple myeloma. PMC. [Link]

    • Physicochemistry of Cereblon Modulating Drugs Determines Pharmacokinetics and Disposition. PMC. [Link]

    • Discovery of Novel Potent Triple IKZF1/2/3 Degraders for the Treatment of Hematological Cancers. Journal of Medicinal Chemistry - ACS Publications. [Link]

    • Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines. Semantic Scholar. [Link]

    • Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells. [Link]

    • Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells. [Link]

    • Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library. ACS Chemical Biology. [Link]

    • Lenalidomide induces degradation of IKZF1 and IKZF3. PMC. [Link]

    • Cereblon E3 ligase modulator. Wikipedia. [Link]

    • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. PMC. [Link]

    • Iberdomide, Daratumumab, and Dexamethasone Shows Deep Antimyeloma Activity across Molecular Patient Subsets with Transplant-Ineligible Newly Diagnosed Multiple Myeloma from the CC-220-MM-001 Trial. Blood - American Society of Hematology - ASH Publications. [Link]

    • A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. PMC. [Link]

    • General Protocol for Western Blotting. Bio-Rad. [Link]

    • Mezigdomide Data Show CELMoD Potential. Cancer Discovery - AACR Journals. [Link]

    • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

    • Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. PMC. [Link]

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    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to the Proper Disposal of 2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione

    For researchers and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its responsible disposal. This guide provides a deta...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its responsible disposal. This guide provides a detailed protocol for the proper disposal of 2-(2-oxo-2-(pyridin-3-yl)ethyl)isoindoline-1,3-dione, a compound of interest within medicinal chemistry. The procedures outlined here are grounded in established safety protocols and regulatory guidelines to ensure the protection of personnel and the environment.

    Hazard Assessment and Classification

    The primary step in any disposal protocol is a thorough hazard assessment. Based on its constituent parts, 2-(2-oxo-2-(pyridin-3-yl)ethyl)isoindoline-1,3-dione presents several potential hazards:

    • Toxicity: Many pyridine derivatives and N-substituted phthalimides exhibit biological activity and potential toxicity.[1][2][4][5][6][7][8] A structurally similar isoindoline-1,3-dione derivative is classified as "Toxic if swallowed" (H301).[9][10] Therefore, oral toxicity should be considered a significant risk.

    • Environmental Hazard: Heterocyclic compounds, particularly those with aromatic nitrogen rings, can be persistent in the environment and toxic to aquatic life.[11] A related isoindoline-1,3-dione derivative is classified as "Very toxic to aquatic life with long lasting effects" (H410). As such, this compound must not be released into the environment.[11]

    • Irritancy: The compound may cause skin, eye, and respiratory irritation, which are common hazards for fine chemical solids.[9][12][13][14]

    Given these potential hazards, all waste containing 2-(2-oxo-2-(pyridin-3-yl)ethyl)isoindoline-1,3-dione, including pure compound, contaminated labware, and spill cleanup materials, must be classified and handled as hazardous chemical waste.

    Personal Protective Equipment (PPE)

    Prior to handling the compound for any purpose, including disposal, the following personal protective equipment is mandatory:

    PPE CategorySpecificationRationale
    Eye Protection Safety glasses with side-shields or chemical splash goggles.Protects eyes from dust particles and potential splashes of solutions containing the compound.[13][15]
    Hand Protection Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after handling.Prevents dermal absorption, a potential route of exposure.[12][13] Proper removal technique is crucial to avoid skin contact.[12]
    Body Protection A standard laboratory coat.Protects skin and clothing from contamination.[12]
    Respiratory Protection To be used in a well-ventilated area or chemical fume hood. A NIOSH-approved respirator is advised if dust may become airborne.Minimizes the risk of inhaling fine particles of the compound, which could cause respiratory irritation.[14][15]
    Spill Management Protocol

    In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

    • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation, preferably within a chemical fume hood.

    • Don PPE: Wear the full PPE as specified in the table above.

    • Contain the Spill: For a solid spill, avoid generating dust.[15] Do not use a dry brush or towel. Instead, gently cover the spill with an absorbent material.

    • Collect the Material: Carefully sweep or scoop the spilled solid and absorbent material into a designated, sealable hazardous waste container.[15]

    • Decontaminate the Area: Wipe the spill area with a solvent-moistened cloth (e.g., acetone or ethanol), followed by a soap and water solution. All cleaning materials must be disposed of as hazardous waste.

    • Label and Store: Securely seal the waste container, label it clearly as "Hazardous Waste" with the full chemical name, and place it in a designated satellite accumulation area for pickup.

    Step-by-Step Disposal Procedure

    The disposal of 2-(2-oxo-2-(pyridin-3-yl)ethyl)isoindoline-1,3-dione must be conducted in accordance with institutional, local, and national regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15] Under no circumstances should this chemical be disposed of down the drain or in regular trash .[15]

    • Waste Segregation:

      • Solid Waste: Collect unused or waste 2-(2-oxo-2-(pyridin-3-yl)ethyl)isoindoline-1,3-dione in a dedicated, clearly labeled, and sealable hazardous waste container. This includes grossly contaminated items like weighing papers or spatulas.

      • Contaminated Labware: Items such as gloves, pipette tips, and paper towels that are lightly contaminated should be collected in a separate, lined container also designated for hazardous waste.[16]

      • Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[17] Only after this procedure can the defaced container be considered for regular disposal.[17]

      • Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed container for liquid hazardous waste. Do not mix with other waste streams unless compatibility is confirmed.[16]

    • Waste Container Management:

      • Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Environmental Hazard").

      • Storage: Keep waste containers securely closed except when adding waste.[16] Store them in a designated, secondary containment area away from incompatible materials.

    • Final Disposal:

      • Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[17][18] Provide them with all available information regarding the compound's potential hazards.

    Logical Framework for Disposal

    The decision-making process for the disposal of this compound can be visualized as follows:

    DisposalWorkflow Disposal Decision Workflow for 2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione Start Waste Generation (Solid, Liquid, or Contaminated Material) Assess Hazard Assessment: - Toxic if Swallowed (Assumed) - Environmental Hazard (Assumed) - Irritant (Potential) Start->Assess Classify Classify as Hazardous Waste Assess->Classify PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Classify->PPE Segregate Segregate Waste Streams PPE->Segregate Solid Solid Waste Container (Clearly Labeled) Segregate->Solid Solid Liquid Liquid Waste Container (Clearly Labeled) Segregate->Liquid Liquid Contaminated Contaminated Debris Container (Clearly Labeled) Segregate->Contaminated Contaminated Labware Store Store in Designated Satellite Accumulation Area Solid->Store Liquid->Store Contaminated->Store ArrangePickup Arrange for Pickup by Licensed Waste Contractor Store->ArrangePickup End Proper Disposal Complete ArrangePickup->End

    Caption: Disposal Decision Workflow for the Topic Compound.

    By adhering to this structured and cautious approach, laboratory professionals can ensure the safe and compliant disposal of 2-(2-oxo-2-(pyridin-3-yl)ethyl)isoindoline-1,3-dione, upholding their commitment to safety and environmental stewardship.

    References

    • RiskAssess. (n.d.). Disposal of chemical wastes.
    • Maratek. (2025, May 26). How Can We Responsibly Dispose of Methyl Ethyl Ketone Waste?
    • BenchChem. (2025). Safeguarding Your Laboratory: Proper Disposal Procedures for Raspberry Ketone.
    • INDOFINE Chemical Company, Inc. (2026, January 23). Safety Data Sheet - Thidiazuron.
    • Sigma-Aldrich. (n.d.). 2-(2-Oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl)isoindoline-1,3-dione.
    • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center.
    • Tumer, F., et al. (2015, December 15).
    • ChemicalBook. (2026, January 17). 1H-ISOINDOLE-1,3(2H)-DIONE, 2-[[(5S)-2-OXO-3-[4-(3-OXO-4-MORPHOLINYL)PHENYL]-5-OXAZOLIDINYL]METHYL]- - Safety Data Sheet.
    • Fisher Scientific. (2025, December 18). Safety Data Sheet - 3-Acetylpyridine.
    • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
    • Australian Government Department of Health. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment.
    • University of Pennsylvania. (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers.
    • MDPI. (2020, September 5). Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment.
    • Malviya, M., et al. (2023). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Trends in Organic Chemistry.
    • Angene Chemical. (2024, April 17). Safety Data Sheet.
    • Santa Cruz Biotechnology. (n.d.). 3-Pyridinecarboxaldehyde.
    • Merck Millipore. (2025, April 21). Safety Data Sheet.
    • PMC. (n.d.). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking.
    • Sigma-Aldrich. (n.d.). 2-(2-Oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl)isoindoline-1,3-dione | 332382-54-4.
    • MDPI. (2024, July 26). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies.
    • ResearchGate. (n.d.). 2-(2-Pyridyl)isoindoline-1,3-dione.
    • PMC. (n.d.). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review.
    • RSC Publishing. (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview.
    • ResearchGate. (2025, October 15). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics.
    • Sciforum. (2021, November 15). Synthesis and biological activity of new derivatives of isoindo- line-1,3-diones as non-steroidal analgesics.
    • ResearchGate. (n.d.). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds.
    • BenchChem. (n.d.). A Technical Guide to the Biological Activities of Novel Isoindoline-1,3-dione Derivatives.

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione
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